Tri-Salicylic acid
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-[2-(2-hydroxybenzoyl)oxybenzoyl]oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O7/c22-16-10-4-1-7-13(16)20(25)28-18-12-6-3-9-15(18)21(26)27-17-11-5-2-8-14(17)19(23)24/h1-12,22H,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJQWLQBUBZFTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728162 | |
| Record name | 2-({2-[(2-Hydroxybenzoyl)oxy]benzoyl}oxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85531-17-5 | |
| Record name | 2-({2-[(2-Hydroxybenzoyl)oxy]benzoyl}oxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Tri-Salicylic acid chemical properties and structure"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tri-Salicylic acid, a linear trimer of salicylic (B10762653) acid, is recognized as a thermal decomposition product of acetylsalicylic acid (aspirin).[1][2][3] This in-depth technical guide provides a comprehensive overview of the known chemical properties and structural features of this compound. It is intended to serve as a foundational resource for researchers and professionals engaged in drug development and chemical analysis, particularly in the fields of inflammation, obesity, diabetes, and cardiovascular disease, where its parent compounds have shown significant activity.[4][5] This document collates available data on its chemical structure, properties, and analytical considerations, while also highlighting areas where further research is required.
Chemical Structure and Identification
This compound, systematically named 2-((2-((2-hydroxybenzoyl)oxy)benzoyl)oxy)benzoic acid, is a molecule formed by three salicylic acid units linked by ester bonds. Its chemical structure is presented below.
Caption: Chemical Structure of this compound.
Molecular Formula: C₂₁H₁₄O₇[1][3]
Molecular Weight: 378.33 g/mol [3]
CAS Number: 85531-17-5[1]
IUPAC Name: 2-((2-((2-hydroxybenzoyl)oxy)benzoyl)oxy)benzoic acid
Physicochemical Properties
| Property | This compound | Salicylic Acid (for comparison) |
| Physical State | Solid[1] | Colorless to white crystalline powder[6] |
| Melting Point | Data not available | 158.6 °C[6] |
| Boiling Point | Data not available | 211 °C at 20 mmHg[6] |
| Density | Data not available | 1.443 g/cm³ at 20 °C[6] |
| pKa | Data not available | 2.98[7] |
| Solubility | Soluble in DMF (25 mg/ml), DMSO (10 mg/ml), and Ethanol (25 mg/ml)[1] | Slightly soluble in water; soluble in organic solvents[7] |
Spectroscopic Data
Detailed spectroscopic data for this compound are not widely published. However, commercial suppliers indicate that characterization data, including ¹H NMR, Mass Spectrometry, and IR spectroscopy, are often available upon request. For reference, the characteristic spectroscopic features of its monomer unit, salicylic acid, are well-documented.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific ¹H NMR data for this compound is not available in the reviewed literature. The spectrum would be complex due to the three distinct aromatic rings.
Mass Spectrometry (MS)
While the exact mass spectrum of this compound is not provided in the search results, its molecular weight of 378.33 g/mol would correspond to the molecular ion peak.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic peaks for O-H stretching of the phenolic hydroxyl and carboxylic acid groups, C=O stretching of the ester and carboxylic acid groups, and C-O stretching, in addition to aromatic C-H and C=C stretching.
Thermogravimetric Analysis (TGA)
As a thermal decomposition product of aspirin, the thermal stability of this compound itself is an area for further investigation. TGA could provide insights into its decomposition profile.
Experimental Protocols
Synthesis of this compound
This compound is formed from the thermal decomposition of aspirin.[1][2] A detailed, standardized protocol for its synthesis and purification is not explicitly available in the reviewed literature. However, studies on the thermal decomposition of acetylsalicylic acid suggest that the formation of linear oligomers occurs under anhydrous heating conditions.[8][9]
A general experimental approach for its formation can be inferred:
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS#:85531-17-5 | Chemsrc [chemsrc.com]
- 6. Salicylic acid - Wikipedia [en.wikipedia.org]
- 7. Salicylic Acid | HOC6H4COOH | CID 338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Hard to swallow dry: kinetics and mechanism of the anhydrous thermal decomposition of acetylsalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bch.ro [bch.ro]
The Pharmacokinetics and Metabolism of Tri-Salicylic Acid: An In-depth Technical Guide
Introduction
Tri-Salicylic Acid is a trimer of salicylic (B10762653) acid and is recognized as a degradation product of acetylsalicylic acid (aspirin).[1] Given its structural similarity to other salicylates, its pharmacological and toxicological profile is of interest to researchers, scientists, and drug development professionals. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for assessing its potential biological effects. This technical guide synthesizes the known information about related salicylate (B1505791) compounds to build a predictive pharmacokinetic and metabolic profile for this compound.
Inferred Pharmacokinetic Profile
The pharmacokinetic profile of this compound is expected to be largely dictated by its hydrolysis to salicylic acid. The in vivo behavior can be extrapolated from studies on salsalate (B1681409) (salicylsalicylic acid), a dimer of salicylic acid.
Absorption
Following oral administration, this compound is likely to be absorbed from the gastrointestinal tract. However, significant hydrolysis into individual salicylic acid molecules is expected to occur in the gut lumen, intestinal wall, and during first-pass metabolism in the liver. Salsalate is known to be absorbed and then rapidly hydrolyzed to two molecules of salicylic acid.[2] It is plausible that this compound would undergo a similar, if not more extensive, hydrolysis. The extent of absorption of the intact this compound molecule is predicted to be low.
Distribution
Once absorbed, the distribution of this compound-derived metabolites will follow that of salicylic acid. Salicylic acid is widely distributed throughout the body tissues and fluids. It readily crosses the placenta and blood-brain barrier. The volume of distribution of salicylic acid is concentration-dependent due to saturable plasma protein binding, primarily to albumin.[3]
Metabolism
The primary metabolic pathway for this compound is anticipated to be hydrolysis to salicylic acid. This hydrolysis is likely catalyzed by esterases present in the gastrointestinal tract, liver, and blood.[4] Following its formation, salicylic acid undergoes extensive metabolism via two primary pathways: conjugation with glycine (B1666218) to form salicyluric acid, and conjugation with glucuronic acid to form salicyl phenolic glucuronide and salicyl acyl glucuronide.[3] A smaller fraction is oxidized to gentisic acid and other minor metabolites. The formation of salicyluric acid and salicyl phenolic glucuronide are capacity-limited processes, leading to dose-dependent elimination kinetics for salicylic acid.[3]
Excretion
The elimination of this compound will be in the form of its salicylic acid metabolites. These metabolites are primarily excreted by the kidneys. The renal excretion of salicylic acid is sensitive to urinary pH; alkalinization of the urine increases the rate of its excretion.[3]
Quantitative Pharmacokinetic Data
Due to the lack of direct studies on this compound, the following tables summarize the pharmacokinetic parameters of the closely related compounds, salsalate and salicylic acid, to provide a comparative basis.
Table 1: Pharmacokinetic Parameters of Salsalate in Humans
| Parameter | Value | Reference |
|---|---|---|
| Time to Peak Plasma Concentration (Tmax) | 1.5 hours | [2] |
| Elimination Half-Life (t½) | 1.1 hours | [2] |
| Excretion of Unchanged Drug in Urine | < 1% |[2] |
Table 2: Pharmacokinetic Parameters of Salicylic Acid in Humans
| Parameter | Value | Reference |
|---|---|---|
| Apparent Volume of Distribution (Vd) | 0.1 - 0.2 L/kg | [3] |
| Plasma Protein Binding | 80 - 90% | [3] |
| Elimination Half-Life (t½) | 2 - 3 hours (low doses) | [3] |
| 15 - 30 hours (high doses) | [3] | |
| Major Metabolites | Salicyluric acid, Salicyl phenolic glucuronide | [3] |
| Primary Route of Elimination | Renal |[3] |
Proposed Experimental Protocols
To definitively characterize the pharmacokinetics and metabolism of this compound, the following experimental protocols are proposed.
In Vitro Metabolic Stability Assessment
Objective: To determine the rate of hydrolysis of this compound in various biological matrices.
Methodology:
-
Matrices: Human and rodent liver microsomes, S9 fractions, plasma, and intestinal homogenates.
-
Incubation: Incubate this compound at a known concentration (e.g., 1 µM) with the biological matrices in the presence of necessary cofactors (e.g., NADPH for microsomal studies).
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Analysis: Quench the reaction and analyze the samples for the disappearance of this compound and the appearance of salicylic acid using a validated LC-MS/MS method.
-
Data Analysis: Calculate the in vitro half-life and intrinsic clearance.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the single-dose pharmacokinetics of this compound and its primary metabolite, salicylic acid.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
-
Dosing: Administer this compound intravenously (IV) and orally (PO) at a suitable dose.
-
Blood Sampling: Collect serial blood samples via tail vein or jugular vein cannulation at pre-dose and various post-dose time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Centrifuge blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of this compound and salicylic acid in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, Clearance, Volume of Distribution, and Bioavailability) using non-compartmental analysis.
Metabolite Identification Study
Objective: To identify the major metabolites of this compound in vivo.
Methodology:
-
Sample Collection: Collect urine and feces from the animals in the in vivo pharmacokinetic study.
-
Sample Preparation: Pool and process the urine and feces samples.
-
Analysis: Analyze the samples using high-resolution mass spectrometry (HRMS) to identify potential metabolites.
-
Structural Elucidation: Use tandem mass spectrometry (MS/MS) to confirm the structures of the identified metabolites.
Visualizations
Metabolic Pathway of Salicylic Acid
Caption: Metabolic pathways of salicylic acid.
Proposed In Vivo Pharmacokinetic Experimental Workflow
References
Tri-Salicylic Acid: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tri-Salicylic acid, a linear trimer of salicylic (B10762653) acid, is primarily recognized as a degradation product of acetylsalicylic acid (aspirin) formed under thermal stress. Its presence in aspirin (B1665792) drug products can be an indicator of instability and may have implications for product quality and efficacy. This technical guide provides a comprehensive overview of the current understanding of this compound's solubility and stability. Due to the limited availability of direct studies on this compound, this guide synthesizes information from research on aspirin degradation and the physicochemical properties of related salicylates. It covers solubility in various organic solvents, discusses its stability profile based on its formation from aspirin, and details analytical methodologies relevant to its quantification. This document aims to serve as a valuable resource for professionals in drug development and research who may encounter this compound.
Introduction
This compound is a molecule formed from three salicylic acid units linked by ester bonds. It is not typically used as an active pharmaceutical ingredient (API) but is of interest as it is a known impurity and degradation product of aspirin.[1] The formation of this compound and other salicylate (B1505791) oligomers can occur during the manufacturing process or upon storage of aspirin, particularly at elevated temperatures.[1] Understanding the solubility and stability of this compound is crucial for developing stable aspirin formulations and for the analytical monitoring of aspirin purity.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₄O₇ | [1] |
| Molecular Weight | 378.3 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| CAS Number | 85531-17-5 | [1] |
Solubility Profile
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 25 mg/mL | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | 10 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) with ultrasonic treatment | 250 mg/mL | [2] |
| Ethanol | 25 mg/mL | [1] |
Experimental Protocol for Solubility Determination (General Method):
A standard protocol for determining the solubility of a compound like this compound in a given solvent would involve the following steps:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge or filter the suspension to separate the saturated solution from the excess solid.
-
Quantification: Withdraw a known volume of the clear supernatant, dilute it appropriately with a suitable solvent, and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Stability Profile
Direct and comprehensive stability studies on this compound are limited. However, its stability can be inferred from its formation as a thermal degradation product of aspirin and the known stability of its constituent, salicylic acid.
Formation from Aspirin:
This compound is formed from the thermal decomposition of aspirin.[1] This process involves the hydrolysis of aspirin to salicylic acid, followed by the esterification of salicylic acid molecules to form linear oligomers, including the trimer. The formation of these oligomers is an indicator of aspirin degradation under anhydrous conditions and at elevated temperatures.
Storage and Handling:
For long-term storage, this compound should be kept as a solid at -20°C, where it is reported to be stable for at least four years.[1] When in solution, it is recommended to store aliquots at -80°C for up to six months or at -20°C for one month, and to protect it from light.[2] Salicylic acid, the building block of this compound, is known to gradually discolor in sunlight, suggesting that this compound may also be light-sensitive.
Forced Degradation Studies (Hypothetical Experimental Protocol):
To comprehensively evaluate the stability of this compound, a forced degradation study would be necessary. A typical protocol would involve exposing a solution of this compound to various stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60-80°C for a specified time.
-
Alkaline Hydrolysis: 0.1 M NaOH at 60-80°C for a specified time.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid or solution at a temperature below its melting point.
-
Photostability: Exposing the solid or solution to UV and visible light.
Samples would be analyzed at various time points using a stability-indicating HPLC method to determine the extent of degradation and to identify any degradation products.
Analytical Methodologies
A validated, stability-indicating analytical method is essential for the accurate quantification of this compound and for monitoring its stability. While a specific monograph for this compound is not available, methods developed for the analysis of aspirin and its impurities, including salicylic acid, can be adapted.
High-Performance Liquid Chromatography (HPLC):
Reverse-phase HPLC with UV detection is the most common technique for the analysis of salicylates.
Example HPLC Method Parameters for Salicylate Analysis:
| Parameter | Condition |
| Column | C18, e.g., 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | A mixture of an acidic buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 2.5-3.5) and an organic modifier (e.g., acetonitrile (B52724) or methanol). |
| Detection | UV spectrophotometer at a wavelength where this compound has significant absorbance (e.g., around 230 nm or 276 nm, common for salicylates). |
| Flow Rate | Typically 1.0 mL/min. |
| Temperature | Ambient or controlled at a specific temperature (e.g., 30°C). |
Experimental Workflow for HPLC Method Development:
Conclusion
This compound is a relevant compound in the context of aspirin stability and degradation. While direct and extensive data on its solubility and stability are not widely published, a significant amount can be inferred from the well-documented behavior of aspirin and salicylic acid. This technical guide provides a summary of the available information and outlines the experimental approaches that can be employed to further characterize this molecule. For professionals in the pharmaceutical industry, a thorough understanding of the formation and properties of this compound is essential for ensuring the quality and stability of aspirin-containing products. Further research is warranted to establish a more complete physicochemical profile of this compound.
References
In Silico Modeling of Tri-Salicylic Acid Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tri-Salicylic acid, a derivative of salicylic (B10762653) acid, holds potential therapeutic value in a range of conditions including inflammation, obesity, diabetes, and cardiovascular disease.[1] In silico modeling provides a powerful and cost-effective approach to elucidate the molecular interactions of this compound with biological targets, thereby accelerating drug discovery and development efforts. This technical guide details the methodologies for in silico modeling of this compound, drawing upon established protocols for salicylic acid and its derivatives, which are directly applicable. We will explore molecular docking and molecular dynamics simulations to predict binding affinities and characterize the dynamic behavior of this compound in complex with its targets. Furthermore, we will visualize key signaling pathways modulated by salicylic acid, providing a framework for understanding the potential downstream effects of this compound.
Molecular Docking of Salicylic Acid Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of small molecules to the binding site of a protein.
Experimental Protocol: Molecular Docking
A typical molecular docking workflow for a salicylic acid derivative involves the following steps:
-
Protein Preparation:
-
The three-dimensional structure of the target protein is obtained from a protein databank such as the RCSB Protein Data Bank (PDB). For instance, cyclooxygenase-1 (COX-1) can be retrieved with PDB ID: 1PTH.[2]
-
The protein structure is prepared using software like Molecular Operating Environment (MOE) or AutoDock Tools. This involves removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.[2]
-
The binding site is defined based on the co-crystallized ligand or through binding site prediction algorithms.
-
-
Ligand Preparation:
-
The 3D structure of the salicylic acid derivative is generated using a chemical drawing tool like ChemDraw and optimized using a molecular mechanics force field.
-
For this compound, the structure would be built and subjected to energy minimization.
-
-
Docking Simulation:
-
Docking is performed using software such as MOE, AutoDock, or Pyrx.[2][3] The ligand is placed in the defined binding site of the protein, and various conformational poses are sampled.
-
A scoring function is used to estimate the binding affinity for each pose. The pose with the best score is considered the most likely binding mode.
-
The docking protocol is often validated by redocking a known ligand into the protein's active site and ensuring the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is less than 2.0 Å.[2]
-
Quantitative Data from Docking Studies of Salicylic Acid Derivatives
The following table summarizes docking scores of various salicylic acid derivatives against different protein targets. A more negative docking score generally indicates a higher binding affinity.
| Compound | Target Protein | Docking Software | Docking Score (kcal/mol) | Reference |
| 2-(1H-indol-2-yl)benzoic acid (3a) | 3JUS | Not Specified | -10.8163 | [4] |
| 5-chloro-2-(1H-indol-2-yl)benzoic acid (3b) | 3JUS | Not Specified | -11.1354 | [4] |
| 2-(1H-indol-2-yl)benzoic acid (3a) | 3UPI | Not Specified | -9.17851 | [4] |
| 5-chloro-2-(1H-indol-2-yl)benzoic acid (3b) | 3UPI | Not Specified | -9.54722 | [4] |
| Acyl salicylic acid derivative (AcS7) | COX-1 (1PTH) | MOE 2022.02 | -5.32 | [2] |
| Aspirin | COX-1 (1PTH) | MOE 2022.02 | -4.33 | [2] |
Molecular Dynamics Simulations of Salicylic Acid Interactions
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time, offering insights into its stability and the nature of the interactions.
Experimental Protocol: Molecular Dynamics Simulation
A representative MD simulation protocol for a salicylic acid-protein complex is as follows:
-
System Setup:
-
The initial coordinates for the simulation are taken from the best-docked pose of the salicylic acid derivative in the protein's binding site.
-
The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model).
-
Counter-ions are added to neutralize the system.
-
-
Simulation Parameters:
-
Simulations are performed using software packages like AMBER or GROMACS.[5]
-
A force field, such as ff03 for the protein and a general Amber force field (GAFF) for the ligand, is applied to describe the interatomic forces.
-
The system is first minimized to remove any steric clashes.
-
The system is then gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble).
-
-
Production Run:
-
A production simulation is run for a sufficient length of time (e.g., nanoseconds to microseconds) to sample the conformational space of the complex.
-
Trajectory analysis is then performed to study the stability of the complex, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and specific intermolecular interactions.
-
-
Binding Free Energy Calculation:
-
The binding free energy of the ligand to the protein can be calculated using methods like Molecular Mechanics-Generalized Born Surface Area (MM-GBSA). This method calculates the free energy difference between the complex, the free protein, and the free ligand.
-
Quantitative Data from MD Simulations of Salicylic Acid
The following table presents the calculated binding free energies for salicylic acid with subdomains of Human Serum Albumin (HSA).
| Ligand | Protein Subdomain | Method | Binding Free Energy (kcal/mol) | van der Waals Contribution (kcal/mol) | Electrostatic Contribution (kcal/mol) | Reference |
| Salicylic Acid | HSA Subdomain IIA | MM-GBSA | -7.65 | -9.23 | -1.87 | |
| Salicylic Acid | HSA Subdomain IB | MM-GBSA | -5.12 | -6.98 | -0.92 |
Signaling Pathway Analysis
Salicylic acid is known to modulate several key signaling pathways, primarily related to inflammation. Understanding these pathways is crucial for predicting the biological effects of this compound.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. Salicylic acid has been shown to inhibit this pathway through multiple mechanisms.[6][[“]][8]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade is another crucial pathway involved in cellular responses to a variety of stimuli, including inflammation. Salicylic acid can modulate MAPK signaling.[[“]][9][10]
Conclusion
The in silico modeling techniques of molecular docking and molecular dynamics simulation offer a robust framework for investigating the interactions of this compound with its putative biological targets. By applying the detailed protocols outlined in this guide, researchers can gain valuable insights into the binding mechanisms, affinities, and dynamic behavior of this promising compound. Furthermore, the visualization of key signaling pathways, such as NF-κB and MAPK, provides a foundation for understanding the potential downstream pharmacological effects of this compound. These computational approaches, when integrated with experimental validation, can significantly de-risk and accelerate the development of this compound as a novel therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 3. japsonline.com [japsonline.com]
- 4. asianpubs.org [asianpubs.org]
- 5. A Molecular Dynamics Approach to Ligand-Receptor Interaction in the Aspirin-Human Serum Albumin Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. consensus.app [consensus.app]
- 8. Aspirin - Wikipedia [en.wikipedia.org]
- 9. biochemjournal.com [biochemjournal.com]
- 10. Activation of Salicylic Acid–Induced Protein Kinase, a Mitogen-Activated Protein Kinase, Induces Multiple Defense Responses in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
Tri-Salicylic Acid: A Technical Guide to Potential Therapeutic Targets
Disclaimer: This document provides a technical overview of the potential therapeutic targets of Tri-Salicylic acid. It is important to note that publicly available research specifically on this compound is limited. The information herein is largely extrapolated from the well-documented mechanisms of salicylic (B10762653) acid, a structurally related compound with similar reported properties.[1] this compound is recognized as a degradation product of aspirin (B1665792) and is available as a research compound for studies related to inflammation, obesity, diabetes, and cardiovascular disease.[1][2][3]
Executive Summary
This compound, a derivative of salicylic acid, presents a compelling area for therapeutic investigation due to its potential to modulate key pathways in inflammation and cellular signaling. Drawing parallels from its parent compound, salicylic acid, this guide explores the prospective molecular targets and mechanisms of action that could be harnessed for drug development. The primary focus lies in its anti-inflammatory and keratolytic properties, with potential applications in chronic inflammatory diseases and dermatological conditions. This document outlines these potential therapeutic avenues, supported by data extrapolated from salicylic acid research, detailed experimental protocols for target validation, and visual representations of key signaling pathways.
Potential Therapeutic Areas
Based on the known efficacy of salicylates, this compound is a candidate for research and development in the following areas:
-
Inflammatory Conditions: Including arthritis and other chronic inflammatory diseases.
-
Cardiovascular Disease: Leveraging its potential anti-inflammatory and anti-platelet effects.[1]
-
Metabolic Disorders: Such as obesity and diabetes, where inflammation is a key pathological component.[1]
-
Dermatology: For conditions like acne, psoriasis, and keratosis pilaris, owing to its expected keratolytic and anti-inflammatory effects.[4][5]
Core Mechanism of Action and Therapeutic Targets
The therapeutic potential of this compound is likely rooted in the mechanisms established for salicylic acid, which include enzymatic inhibition, modulation of signal transduction pathways, and direct effects on skin physiology.
Inhibition of Cyclooxygenase (COX) Enzymes
A primary mechanism of salicylates is the inhibition of COX-1 and COX-2 enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation.[4][[“]] Salicylic acid acts as a direct, reversible inhibitor of these enzymes.[4] This inhibition reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain.[[“]]
Caption: Potential Inhibition of the COX Pathway by this compound.
Modulation of Cellular Signaling Pathways
Salicylic acid has been shown to influence intracellular signaling cascades, notably the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.[[“]] By inhibiting these pathways, salicylates can suppress the expression of pro-inflammatory genes, including COX-2 and various cytokines.[[“]]
Caption: Potential Modulation of the NF-κB Signaling Pathway.
Dermatological Mechanisms
In dermatological applications, salicylic acid exhibits several mechanisms of action:[5]
-
Keratolytic and Desmolytic Effects: It functions by reducing the adhesion between keratinocytes, promoting the shedding of the outer layer of the skin.[5] This helps to unclog pores and is beneficial in the treatment of acne.[4][5]
-
Comedolytic Properties: By breaking down and clearing out clogged pores (comedones), it is particularly effective against acne vulgaris.[5]
-
pH Modification: Salicylic acid lowers the pH of the stratum corneum, which aids in softening and desquamation of hyperkeratotic skin.[5]
Quantitative Data Summary
| Parameter | Concentration | Study Population | Key Findings | Reference |
| Lesion Reduction | 0.5% - 2% | Acne Patients | Effective in reducing both primary lesions and overall acne severity. | [5] |
| GAGS Score Reduction | 30% (peel) | Moderate Acne Patients | 49% reduction in Global Acne Grading System (GAGS) score over the study period. | |
| Patient Improvement | 1.5% (cream) | Facial Acne Patients | 95% of patients showed improvement within 4 weeks. |
Experimental Protocols
The following are detailed methodologies for key experiments that would be crucial in elucidating the therapeutic potential of this compound.
COX-1/COX-2 Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound on COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor and a reducing agent (e.g., glutathione).
-
Inhibitor Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to test a range of concentrations.
-
Assay Procedure:
-
Add the enzyme to the reaction buffer.
-
Introduce the various concentrations of this compound or a known control inhibitor (e.g., celecoxib (B62257) for COX-2, SC-560 for COX-1) and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Allow the reaction to proceed for a set time (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
-
Detection: Quantify the production of prostaglandin (B15479496) E2 (PGE2) using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
NF-κB Reporter Gene Assay
Objective: To assess the effect of this compound on NF-κB transcriptional activity in a cellular context.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 or HeLa cells) in appropriate media.
-
Co-transfect the cells with a plasmid containing an NF-κB response element driving the expression of a reporter gene (e.g., luciferase) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Treatment:
-
After transfection, treat the cells with various concentrations of this compound for a predetermined time (e.g., 1 hour).
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or IL-1β) for a specified duration (e.g., 6 hours).
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity of both the reporter and control plasmids using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the NF-κB reporter luciferase activity to the control luciferase activity.
-
Calculate the percentage of inhibition of NF-κB activity at each concentration of this compound and determine the IC50 value.
-
Caption: A General Experimental Workflow for Evaluating Anti-inflammatory Potential.
Conclusion
While further direct investigation is required, this compound holds promise as a therapeutic agent due to its structural similarity to salicylic acid. The potential to target key inflammatory pathways such as COX and NF-κB, combined with expected dermatological benefits, warrants comprehensive preclinical and clinical evaluation. The experimental frameworks provided in this guide offer a roadmap for elucidating the specific mechanisms and therapeutic efficacy of this compound. Future research should focus on direct characterization of this compound's binding affinities, inhibitory constants, and in vivo efficacy to validate these promising therapeutic targets.
References
An In-depth Technical Guide to Tri-Salicylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tri-Salicylic acid, a derivative of salicylic (B10762653) acid, is an emerging compound of interest in proteomics research with potential applications in inflammation, obesity, diabetes, and cardiovascular diseases.[1][2] This technical guide provides a comprehensive review of the available literature on this compound and its parent compound, salicylic acid. Due to the limited direct research on this compound, this guide extrapolates potential properties, biological activities, and experimental protocols based on the well-established characteristics of salicylic acid and its derivatives. This paper aims to serve as a foundational resource for researchers and drug development professionals, offering structured data, detailed experimental methodologies, and visual representations of associated signaling pathways to facilitate further investigation into this promising compound.
Introduction
Salicylic acid and its derivatives have long been recognized for their therapeutic effects, most notably as anti-inflammatory, analgesic, and antipyretic agents.[3] this compound, a product of the thermal decomposition of aspirin, is presumed to share similar biological properties.[1] Its investigation is pertinent to the development of novel therapeutics for a range of metabolic and inflammatory disorders. This guide synthesizes the current understanding of this compound, drawing heavily on the extensive body of research available for salicylic acid to infer its potential mechanisms of action and experimental considerations.
Chemical Properties and Data
While specific experimental data for this compound is limited, its basic chemical properties have been reported. The following table summarizes the available quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C21H14O7 | MedchemExpress |
| Molecular Weight | 378.33 g/mol | MedchemExpress |
| Appearance | Solid | CymitQuimica |
| Purity | >98% (Commercially available) | Cayman Chemical |
| CAS Number | 85531-17-5 | MedchemExpress |
Table 1: Chemical Properties of this compound
Solubility
The solubility of this compound has been reported in various solvents. This information is crucial for the preparation of stock solutions for in vitro and in vivo studies.
| Solvent | Solubility |
| DMSO | ≥ 60 mg/mL |
| Ethanol | Soluble |
Table 2: Solubility of this compound
Synthesis of this compound: A Proposed Protocol
Materials
-
Salicylic acid
-
Salicylsalicylic acid (or another suitable activated salicylic acid derivative)
-
Dicyclohexylcarbodiimide (DCC) or a similar coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous ether
-
Silica (B1680970) gel for column chromatography
Proposed Synthesis Procedure
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve salicylic acid and salicylsalicylic acid in anhydrous DCM.
-
Coupling Agent Addition: To the stirred solution, add DMAP followed by the slow, portion-wise addition of DCC at 0°C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute hydrochloric acid and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate (B1210297) as the eluent.
-
Characterization: Characterize the purified this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its structure and purity.
Biological Activity and Mechanism of Action
The biological activity of this compound is expected to be similar to that of salicylic acid. Salicylates are known to exert their anti-inflammatory effects through multiple mechanisms, primarily through the inhibition of cyclooxygenase (COX) enzymes and the modulation of the NF-κB signaling pathway.
Inhibition of Prostaglandin (B15479496) Synthesis
Salicylic acid inhibits the synthesis of prostaglandins, which are key mediators of inflammation, by inhibiting the activity of COX-1 and COX-2 enzymes.[4] While direct IC50 values for this compound are not available, it is hypothesized to be a competitive inhibitor of these enzymes.
Table 3: Biological Activity of Salicylates (Inferred for this compound)
| Target | Activity | Presumed Effect of this compound |
|---|---|---|
| COX-1/COX-2 | Inhibition of prostaglandin synthesis | Anti-inflammatory, analgesic, antipyretic |
| NF-κB Pathway | Inhibition of activation | Downregulation of pro-inflammatory gene expression |
Modulation of the NF-κB Signaling Pathway
Salicylates have been shown to inhibit the activation of the transcription factor NF-κB, a central regulator of the inflammatory response.[5] This inhibition prevents the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules.
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted to study the biological activity of this compound.
Cyclooxygenase (COX) Inhibition Assay
This protocol describes a method to determine the inhibitory effect of this compound on COX-1 and COX-2 activity.
-
Enzyme and Substrate Preparation: Prepare purified ovine COX-1 or human recombinant COX-2 enzyme and a solution of arachidonic acid (substrate).
-
Incubation: Pre-incubate the enzyme with various concentrations of this compound (or a vehicle control) in a suitable buffer at 37°C for a specified time.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Reaction Termination and Product Measurement: After a set incubation period, terminate the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
NF-κB Luciferase Reporter Assay
This protocol outlines a method to assess the effect of this compound on NF-κB activation.
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect the cells with a luciferase reporter plasmid under the control of an NF-κB response element.
-
Treatment: Treat the transfected cells with various concentrations of this compound for a defined period.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.[6]
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration) and determine the effect of this compound on NF-κB-dependent gene expression.
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol provides a general method for the quantitative analysis of this compound.
-
Sample Preparation: Extract this compound from the sample matrix (e.g., plasma, tissue homogenate) using a suitable solvent extraction method.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at an appropriate wavelength (determined by UV-Vis spectrophotometry).
-
-
Quantification: Generate a standard curve using known concentrations of purified this compound. Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.[7]
Signaling Pathways and Visualizations
The signaling pathways affected by salicylates are complex and interconnected. The following diagrams, generated using the DOT language, illustrate the presumed mechanisms of action of this compound based on the known pathways of salicylic acid.
Inhibition of Prostaglandin Synthesis Pathway
Caption: Inhibition of Prostaglandin Synthesis by this compound.
NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB Signaling Pathway by this compound.
Conclusion
This compound represents a compound with significant therapeutic potential, likely mirroring the well-documented anti-inflammatory and metabolic benefits of salicylic acid. This technical guide has provided a foundational overview of its chemical properties, a proposed synthesis method, and presumed biological activities based on the current, albeit limited, literature. The detailed experimental protocols and visual representations of signaling pathways are intended to equip researchers with the necessary tools to further explore the pharmacological profile of this compound. Future research should focus on obtaining direct quantitative data for this compound, including its specific IC50 values against various targets, its pharmacokinetic and pharmacodynamic profiles, and a definitive elucidation of its mechanism of action. Such studies will be crucial in unlocking the full therapeutic potential of this promising molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:85531-17-5 | Chemsrc [chemsrc.com]
- 3. Synthesis of salicylic acid phenylethyl ester (SAPE) and its implication in immunomodulatory and anticancer roles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonate ester prodrugs of salicylic acid. Synthesis, solubility characteristics, in vitro enzymatic hydrolysis rates, and blood levels of total salicylate following oral administration to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. farmaciajournal.com [farmaciajournal.com]
Methodological & Application
Application Note: Analytical Methods for the Quantification of Salicylic Acid
Introduction
Salicylic (B10762653) acid (2-hydroxybenzoic acid) is a phenolic acid and a beta-hydroxy acid (BHA) that occurs naturally in plants. It plays a significant role in plant growth and development, photosynthesis, transpiration, and ion uptake. In the pharmaceutical and cosmetic industries, salicylic acid is widely used as a key ingredient in various formulations due to its keratolytic, anti-inflammatory, and analgesic properties.[1][2][3] It is a crucial component in dermatological products for treating acne, psoriasis, and other skin conditions.[2] Given its therapeutic importance and potential for toxicity at high concentrations, accurate and reliable quantification of salicylic acid in raw materials, pharmaceutical dosage forms, and biological samples is essential for quality control and research.[1]
This application note provides an overview of common analytical methods for the quantification of salicylic acid and presents a detailed protocol for a High-Performance Liquid Chromatography (HPLC) method.
Analytical Methods for Salicylic Acid Quantification
Several analytical techniques are available for the determination of salicylic acid. The choice of method often depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Common methods include High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Fluorimetry.[1][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of salicylic acid.[1][4] It offers high specificity, sensitivity, and the ability to separate salicylic acid from its derivatives and other components in complex mixtures.[3] Reversed-phase HPLC with UV detection is the most common approach.[4]
-
UV-Visible (UV-Vis) Spectrophotometry: This method is based on the principle that salicylic acid absorbs ultraviolet light at a specific wavelength.[5] It is a simple, cost-effective, and rapid technique suitable for the analysis of salicylic acid in relatively simple matrices.[6] To enhance selectivity, salicylic acid can be reacted with reagents like ferric chloride to form a colored complex that can be measured in the visible region.[7]
-
Fluorimetry: This technique measures the fluorescence of a substance. Salicylic acid and its derivatives can be determined by spectrofluorometry, which provides high sensitivity.[8][9] The method can be used for the determination of salicylic acid as an impurity in pharmaceutical preparations.[8]
Quantitative Data Summary
The following table summarizes the quantitative parameters for the different analytical methods used for salicylic acid quantification.
| Analytical Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy/Recovery | Reference |
| HPLC-UV | 0.1 - 5 µg/mL | < 2 µmol/L | Not Specified | > 95% | [10][11] |
| HPLC-UV | 0.5%–3.9% (in tablets) | 0.35% | Not Specified | Not Specified | [12] |
| UV-Vis Spectrophotometry | 10 - 90 µg/mL | Not Specified | Not Specified | Not Specified | [7] |
| UV-Vis Spectrophotometry | 5.0 - 30.0 μg/mL | 0.51 μg/mL | 1.70 μg/mL | > 96% | [6] |
| Kinetic Spectrophotometry | 0.72–9.00 µg/mL | 0.35 µg/mL | Not Specified | Not Specified | [13] |
| Fluorimetry | 0.0 - 50.0 mg/L | Not Specified | Not Specified | Not Specified | [14] |
| Solid-State Spectrofluorimetry | Not Specified | 10⁻⁸ g | Not Specified | Not Specified | [15] |
| HPTLC | Not Specified | 1 pg | Not Specified | 99.2% - 100.0% | [16] |
Experimental Workflow for HPLC Quantification of Salicylic Acid
Caption: Experimental workflow for the quantification of salicylic acid using HPLC.
Detailed Protocol: HPLC Method for Salicylic Acid Quantification
This protocol describes a reversed-phase HPLC method with UV detection for the quantification of salicylic acid in a pharmaceutical cream formulation.
1. Principle
Salicylic acid is extracted from the sample matrix and separated from other components on a C18 reversed-phase column using an isocratic mobile phase. The concentration of salicylic acid is determined by measuring its absorbance at a specific wavelength with a UV detector and comparing it to a standard calibration curve.
2. Materials and Reagents
-
Salicylic acid reference standard (analytical grade)[2]
-
Methanol (B129727) (HPLC grade)[2]
-
Glacial acetic acid (analytical grade)[2]
-
Distilled or deionized water[2]
-
Pharmaceutical cream sample containing salicylic acid
-
0.45 µm syringe filters[2]
3. Instrumentation
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, column oven, and a photodiode array or UV detector.[2]
-
Analytical column: C18, 5 µm, 4.6 mm x 150 mm (or equivalent).[2]
-
Analytical balance
-
Ultrasonic bath[2]
-
Vortex mixer
4. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of methanol and 1.5% v/v glacial acetic acid in water (55:45 by volume).[2] Degas the mobile phase using an ultrasonic bath for 10-15 minutes before use.[2]
-
Standard Stock Solution (0.1% w/v): Accurately weigh 100 mg of salicylic acid reference standard and dissolve it in 100 mL of methanol.[2]
-
Standard Calibration Solutions: Prepare a series of standard calibration solutions with concentrations ranging from 2 to 30 µg/mL by diluting the standard stock solution with the mobile phase.[2] For example, to prepare a 10 µg/mL solution, pipette 100 µL of the stock solution into a 10 mL volumetric flask and make up the volume with the mobile phase.[2]
5. Sample Preparation
-
Accurately weigh approximately 0.25 g of the cream sample into a 25 mL volumetric flask.[2]
-
Add about 15 mL of methanol and vortex or sonicate to dissolve the salicylic acid.[2]
-
Make up the volume to 25 mL with methanol and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[2]
6. Chromatographic Conditions
-
Column: C18, 5 µm, 4.6 mm x 150 mm[2]
-
Mobile Phase: Methanol : 1.5% v/v glacial acetic acid (55:45)[2]
-
Flow Rate: 1.0 mL/min[10]
-
Column Temperature: 30 °C[10]
-
Injection Volume: 20 µL[10]
-
Detection Wavelength: 295 nm[11]
7. Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of each standard calibration solution in duplicate.
-
Inject 20 µL of the prepared sample solution in duplicate.
-
Record the chromatograms and the peak areas for salicylic acid.
8. Data Analysis
-
Construct a calibration curve by plotting the peak area of the salicylic acid standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (R²) should be > 0.99.
-
Determine the concentration of salicylic acid in the sample solution using the equation of the calibration curve.
-
Calculate the percentage of salicylic acid in the original cream sample using the following formula:
% Salicylic Acid (w/w) = (C × V × D) / W × 100
Where:
-
C = Concentration of salicylic acid in the sample solution (mg/mL) from the calibration curve
-
V = Final volume of the sample preparation (mL)
-
D = Dilution factor (if any)
-
W = Weight of the cream sample taken (mg)
-
Disclaimer: This application note is for informational purposes only and should not be considered a substitute for established analytical methods or professional advice. The protocols provided should be validated in the user's laboratory for their specific application.
References
- 1. [PDF] A Review on a Some Analytical Methods for Determination of Salicylic Acid | Semantic Scholar [semanticscholar.org]
- 2. fda.gov.ph [fda.gov.ph]
- 3. helixchrom.com [helixchrom.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsdjournal.org [rsdjournal.org]
- 7. Develop UV method for salicylic acid impurity in pharmaceuticals. [wisdomlib.org]
- 8. Spectrofluorometric determination of acetylsalicylic acid, salicylamide, and salicyclic acid as an impurity in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple fluorometric method for the determination of salicylic acid in aluminium acetylsalicylate | Semantic Scholar [semanticscholar.org]
- 10. Quantification of Salicylic Acid (SA) and SA-glucosides in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Quantification and spatial distribution of salicylic acid in film tablets using FT-Raman mapping with multivariate curve resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 14. lcms.cz [lcms.cz]
- 15. Spectrofluorimetry at zero angle: determination of salicylic acid in an acetylsalicylic acid pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
Application Note: HPLC Method for the Analysis of Tri-Salicylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tri-salicylic acid and its derivatives are utilized in pharmaceutical formulations for their anti-inflammatory and analgesic properties. Accurate and reliable analytical methods are crucial for the quality control and quantification of these compounds in drug development and manufacturing. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, primarily through the quantification of salicylic (B10762653) acid, its active moiety, and a common related substance. The described method is a stability-indicating assay, capable of separating salicylic acid from its degradation products.
Principle
This method employs reversed-phase HPLC (RP-HPLC) with UV detection to separate and quantify salicylic acid. The chromatographic separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a phosphate (B84403) buffer and an organic modifier. This methodology is based on established protocols for salicylic acid analysis in pharmaceutical dosage forms, such as choline (B1196258) magnesium trisalicylate tablets.[1][2][3]
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A summary of the HPLC instrumentation and optimal chromatographic conditions is provided in the table below.
| Parameter | Specification |
| HPLC System | Agilent 1100 series or equivalent with UV-Visible or Photodiode Array (PDA) detector |
| Column | Xorabax XBD C18 (150 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Phosphate buffer (pH 3.0) : Methanol (B129727) (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 230 nm |
| Column Temperature | Ambient |
| Run Time | 8 minutes |
2. Reagent and Standard Preparation
-
Chemicals and Reagents : Methanol and Acetonitrile (HPLC grade), Dihydrogen potassium phosphate and phosphoric acid (AR grade).[1][3]
-
Mobile Phase Preparation : The mobile phase is prepared by mixing the phosphate buffer and methanol in the specified ratio. The resulting solution should be filtered through a 0.45 µm membrane filter and degassed prior to use.[1][3]
-
Standard Stock Solution : A stock solution of salicylic acid is prepared by dissolving a known amount of reference standard in the mobile phase to achieve a specific concentration.
-
Calibration Standards : A series of calibration standards are prepared by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 5-30 µg/mL).[1][2]
3. Sample Preparation
-
Tablet Sample Preparation : For the analysis of trisalicylate tablets, a representative number of tablets (e.g., 20) are weighed and finely powdered to ensure homogeneity.[3] An amount of powder equivalent to a specific dose of salicylic acid is accurately weighed and transferred to a volumetric flask. The sample is dissolved in the mobile phase, sonicated to ensure complete dissolution, and then diluted to the final volume with the mobile phase.[3] The resulting solution is filtered through a 0.45 µm syringe filter before injection.[3]
Method Validation Summary
The analytical method was validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[1][2]
| Validation Parameter | Result |
| Linearity (Concentration Range) | 5-30 µg/mL |
| Correlation Coefficient (R²) | 0.999 |
| Regression Equation | y = 30.55x + 5.302 |
| Retention Time | 4.6 min |
| Accuracy (% Recovery) | Evaluated at 50%, 100%, and 150% of the nominal concentration |
| Precision (RSD%) | Within acceptable limits |
| Specificity | The method is stability-indicating, showing no interference from excipients or degradation products. Salicylic acid was found to be more susceptible to alkaline degradation.[1][2] |
Experimental Workflow
Caption: HPLC analysis workflow for this compound.
References
Application Note: Quantitative Determination of Salicylic Acid in Biological Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Salicylic (B10762653) acid (SA) is a phenolic compound and a key metabolite of acetylsalicylic acid (aspirin), one of the most widely used nonsteroidal anti-inflammatory drugs (NSAIDs). Monitoring the levels of salicylic acid in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the food industry to determine its natural occurrence or use as a preservative. This application note provides a detailed protocol for the sensitive and selective quantification of salicylic acid using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Note on "Tri-Salicylic Acid": This protocol has been developed and validated for Salicylic Acid. The methodology described herein can serve as a robust starting point for the development of a quantitative assay for "this compound." However, optimization of sample preparation, chromatographic separation, and mass spectrometric parameters will be necessary based on the specific chemical structure and properties of "this compound."
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical and depends on the matrix. Below are protocols for plasma/serum and animal feed.
Protocol 1: Protein Precipitation for Plasma/Serum Samples
This method is suitable for the rapid and efficient removal of proteins from plasma or serum samples.
-
To a 100 µL aliquot of plasma or serum in a microcentrifuge tube, add a suitable internal standard (e.g., deuterated salicylic acid, SA-d4).
-
Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma/Serum Samples
LLE can provide a cleaner extract compared to protein precipitation.
-
To a 200 µL aliquot of plasma or serum, add the internal standard.
-
Add 50 µL of 1 M HCl to acidify the sample.
-
Add 1 mL of an organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase for injection.
Protocol 3: Extraction from Animal Feed
This protocol is adapted for the analysis of salicylic acid in complex feed matrices.[1][2][3]
-
Weigh 2.5 g of the homogenized feed sample into a 50 mL polypropylene (B1209903) centrifuge tube.[1]
-
Add 25 mL of 0.1% hydrochloric acid in methanol (B129727) and vortex thoroughly.[1]
-
Place the tube in an ultrasonic bath for 15 minutes.[1]
-
Shake the sample on a mechanical shaker for 30 minutes at 200 rpm.[1]
-
Centrifuge the extract at 4,500 x g for 15 minutes at 20°C.[1]
-
Transfer 500 µL of the supernatant to a glass tube and evaporate to dryness under nitrogen at 45°C.[1]
-
Reconstitute the residue with 500 µL of 50% acetonitrile, vortex, and centrifuge at 14,500 rpm for 15 minutes.[1]
-
Transfer 100 µL of the clear supernatant to an HPLC vial, add 10 µL of internal standard and 390 µL of 50% acetonitrile for analysis.[1]
LC-MS/MS Method
Liquid Chromatography (LC) Parameters
-
Column: A reversed-phase C18 column is commonly used (e.g., Poroshell 120 EC-C18, 2.1 × 100 mm, 2.7 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 350 µL/min.[1]
-
Injection Volume: 2 µL.[1]
-
Column Temperature: 30°C.[1]
-
Gradient Elution:
-
0-1.0 min: 5% B
-
1.0-2.5 min: Linear gradient to 90% B
-
2.5-5.0 min: Hold at 90% B
-
5.0-6.0 min: Return to 5% B
-
6.0-8.0 min: Re-equilibration at 5% B[1]
-
Mass Spectrometry (MS/MS) Parameters
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for salicylic acid.[1]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Salicylic Acid: The precursor ion is [M-H]⁻ at m/z 137. Common product ions are m/z 93 (loss of CO₂) and m/z 65.[1][4] The transition 137 -> 93 is often used for quantification.
-
Salicylic Acid-d4 (Internal Standard): The precursor ion is at m/z 141, with a corresponding product ion (e.g., m/z 97).[4]
-
-
Ion Source Parameters:
Data Presentation
The performance of the LC-MS/MS method for salicylic acid quantification is summarized in the tables below.
Table 1: Method Performance in Animal Feed
| Parameter | Value | Reference |
| Linearity (R²) | 0.9911 to 0.9936 | [1][2][3] |
| Recovery | 98.3% to 101% | [1][2][3] |
| Limit of Detection (LOD) | 0.02 mg/kg | [1][2][3] |
| Limit of Quantification (LOQ) | 0.05 mg/kg | [1][2][3] |
Table 2: Method Performance in Human Plasma
| Parameter | Value | Reference |
| Calibration Range | 80 – 8,000 ng/mL | [4] |
| Linearity (r) | > 0.999 | [4] |
| LLOQ | 80 ng/mL | [4] |
| Recovery | 70.1% - 82.3% | [4] |
Mandatory Visualization
Experimental Workflow Diagram
Caption: General workflow for the LC-MS/MS analysis of Salicylic Acid.
Salicylic Acid Fragmentation Pathway
References
Application Notes and Protocols for In Vitro Cell-Based Assays for Tri-Salicylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tri-Salicylic acid, a compound with properties similar to salicylic (B10762653) acid, holds potential for research in inflammation, obesity, diabetes, and cardiovascular disease.[1] These application notes provide detailed protocols for in vitro cell-based assays to evaluate the cytotoxic and anti-inflammatory effects of this compound, with a focus on its impact on key signaling pathways. While much of the foundational understanding is derived from studies on salicylic acid and its derivatives, these protocols are adapted for the specific investigation of this compound.
Data Presentation: Quantitative Analysis of Salicylic Acid and Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for salicylic acid and its derivatives from various in vitro studies. This data provides a comparative baseline for evaluating the potency of this compound.
| Compound | Assay | Cell Line/Enzyme | IC50 / Inhibition |
| Salicylic Acid | MTT Assay | HeLa Cells | 39.968 µg/mL |
| Salicylic Acid | MTT Assay | A549 Cells | 6.0 mM |
| Salicylic Acid | MTT Assay | 3215 LS (normal fibroblasts) | 1.14 mM |
| Salicylic Acid | iNOS Induction | --- | 9.16 ± 1.9 mM |
| Triflusal | iNOS Induction | --- | 1.13 ± 0.12 mM |
| HTB (Triflusal metabolite) | iNOS Induction | --- | 1.84 ± 0.34 mM |
| Aspirin (B1665792) | iNOS Induction | --- | 6.08 ± 1.53 mM |
| N-(5-chlorosalicyloyl)phenethylamine (5-CSPA) | NFκB Luciferase Assay | HCT116 Cells | 15 µM |
| N-(5-chlorosalicyloyl)3-phenylpropylamine (5-CSPPA) | NFκB Luciferase Assay | HCT116 Cells | 17 µM |
| N-(5-chlorosalicyloyl)4-hydroxyphenylethylamine (5-CSHPA) | NFκB Luciferase Assay | HCT116 Cells | 91 µM |
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on a selected cell line and establish the IC50 value. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is indicative of cell viability.[2][3][4]
Materials:
-
Target cell line (e.g., HeLa, A549, RAW 264.7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol (B130326) or acidic SDS solution)[5]
-
Multi-well spectrophotometer
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2.62×10^6 cells/mL (for HeLa cells) in 100 µL of complete culture medium per well and incubate for 24 hours at 37°C with 5% CO2.[2]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.[1] Perform serial dilutions in culture medium to achieve a range of desired final concentrations.
-
Cell Treatment: After 24 hours of incubation, replace the medium with 100 µL of fresh medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[4][5]
-
Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Mix gently and measure the absorbance at a wavelength of 500-600 nm using a multi-well spectrophotometer.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Anti-Inflammatory Activity Assessment
Objective: To evaluate the anti-inflammatory properties of this compound by measuring its ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
A. Nitric Oxide (NO) Production Assay (Griess Test)
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
LPS (from E. coli)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A, followed by 50 µL of Part B.
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. A reduction in nitrite levels in treated cells compared to LPS-stimulated control cells indicates anti-inflammatory activity.
B. Cytokine Production Assay (ELISA)
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
LPS
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
Protocol:
-
Cell Seeding, Treatment, and Stimulation: Follow steps 1 and 2 from the NO Production Assay.
-
Supernatant Collection: Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody and a substrate for colorimetric detection.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the cytokine concentration based on a standard curve. A decrease in cytokine levels indicates an anti-inflammatory effect.
NF-κB Signaling Pathway Analysis
Objective: To investigate the effect of this compound on the NF-κB signaling pathway, a key regulator of inflammation.[[“]][7] Salicylates are known to inhibit NF-κB activation by preventing the degradation of its inhibitor, IκB.[7]
A. NF-κB Luciferase Reporter Assay
Materials:
-
Cell line stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., HCT116)[8]
-
This compound
-
LPS or TNF-α (as an NF-κB activator)
-
Luciferase assay reagent
Protocol:
-
Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate. Pre-treat with this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., LPS or TNF-α) for 6-8 hours.
-
Cell Lysis: Lyse the cells according to the luciferase assay kit protocol.
-
Luminescence Measurement: Add the luciferase substrate and measure the luminescence using a luminometer.
-
Data Analysis: A decrease in luciferase activity in treated cells indicates inhibition of NF-κB transcriptional activity.
B. Western Blot for IκBα Degradation and p65 Nuclear Translocation
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
Cell lysis buffer and nuclear/cytoplasmic extraction kits
-
Primary antibodies (anti-IκBα, anti-p65, anti-β-actin, anti-Lamin B1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
Protocol:
-
Cell Treatment and Stimulation: Treat cells with this compound followed by LPS stimulation for a short duration (e.g., 30-60 minutes).
-
Protein Extraction: For IκBα degradation, prepare whole-cell lysates. For p65 translocation, perform nuclear and cytoplasmic fractionation.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with the appropriate primary and secondary antibodies.
-
Detection and Analysis: Visualize protein bands using a chemiluminescence substrate. Densitometric analysis can be used to quantify changes in protein levels. Inhibition of IκBα degradation and reduced nuclear p65 levels in treated cells would confirm the inhibitory effect of this compound on the NF-κB pathway.
MAPK Signaling Pathway Analysis
Objective: To determine if this compound modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is also involved in inflammatory responses.[[“]]
Western Blot for Phosphorylated MAPKs
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
Cell lysis buffer
-
Primary antibodies (anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
Protocol:
-
Cell Treatment and Stimulation: Treat cells with this compound followed by LPS stimulation (e.g., 15-60 minutes).
-
Protein Extraction and Quantification: Prepare whole-cell lysates and determine protein concentration.
-
SDS-PAGE and Western Blotting: Perform Western blotting as described previously.
-
Detection and Analysis: Probe the membranes with antibodies against the phosphorylated (active) and total forms of p38, ERK1/2, and JNK. A reduction in the ratio of phosphorylated to total MAPK in treated cells would suggest an inhibitory effect.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scialert.net [scialert.net]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. consensus.app [consensus.app]
- 7. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Salicylic Acid and Its Derivatives for Inducing Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylic (B10762653) acid (SA), a well-known nonsteroidal anti-inflammatory drug (NSAID), and its derivatives have garnered significant attention for their potential as anticancer agents.[1] A growing body of evidence demonstrates their ability to induce apoptosis, or programmed cell death, in various cancer cell lines.[2][3] This makes them promising candidates for the development of novel cancer therapeutics.
These application notes provide an overview of the mechanisms, key signaling pathways, and experimental protocols for studying the induction of apoptosis by salicylic acid and its derivatives.
Mechanism of Action
Salicylic acid and its derivatives induce apoptosis through a multi-faceted approach that involves both intrinsic and extrinsic pathways. The primary mechanisms include:
-
Inhibition of Cyclooxygenase (COX) Enzymes: While this is a well-known anti-inflammatory mechanism, some studies suggest its involvement in the apoptotic effects of salicylates.[4]
-
Induction of Oxidative Stress: Salicylic acid can lead to an increase in reactive oxygen species (ROS) and nitric oxide (NO), which are key signaling molecules in apoptosis.[5][6]
-
Activation of p53 Signaling: Salicylic acid has been shown to induce the phosphorylation and accumulation of the tumor suppressor protein p53, leading to the expression of pro-apoptotic genes like Bax.[7]
-
Modulation of MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway is also implicated, with some studies showing that inhibition of the p42/p44 MAPK (ERK) pathway enhances salicylic acid-induced apoptosis.[7]
-
Inhibition of CBP/p300: Salicylate (B1505791) and its derivatives can directly inhibit the lysine (B10760008) acetyltransferase activity of CBP and p300, leading to changes in protein acetylation and gene expression that can promote apoptosis.[8][9]
Signaling Pathways in Salicylic Acid-Induced Apoptosis
The induction of apoptosis by salicylic acid involves a complex interplay of signaling molecules. A simplified representation of the key pathways is illustrated below.
Caption: Key signaling pathways involved in salicylic acid-induced apoptosis.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of salicylic acid and its derivatives in various cancer cell lines. This data is crucial for determining the effective concentration range for in vitro experiments.
| Compound/Derivative | Cell Line | Assay Duration | IC50 Value | Reference |
| Salicylic Acid | CaCo-2 (colon) | 24 hours | ~5-7 mM | [10] |
| Salicylic Acid | A549 (lung) | 24 hours | 6.0 mM | [11] |
| Aspirin (Acetylsalicylic Acid) | B-CLL (leukemia) | 48 hours | 5.9 ± 1.13 mM | [3] |
| Sodium Salicylate | B-CLL (leukemia) | 48 hours | 6.96 ± 1.13 mM | [3] |
| Sodium Salicylate | Rheumatoid Synovial | 24 hours | 1.2 mM (proliferation) | [2] |
| N-[2-(5-bromo-1H-indol-3-yl)-ethyl]-2-hydroxy-3-methyl-benzamide (E20) | MGC-803 (gastric) | Not Specified | 29 µM | [4] |
Experimental Protocols
Here are detailed protocols for key experiments to study salicylic acid-induced apoptosis.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Salicylic acid or derivative stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of salicylic acid or its derivative for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Protocol 2: Apoptosis Detection by Flow Cytometry (Annexin V-FITC/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Protocol 3: DNA Fragmentation Assay
This assay detects the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.
Materials:
-
Treated and control cells
-
Lysis buffer (10 mM Tris-HCl, pH 7.4, 10 mM EDTA, 0.5% Triton X-100)
-
RNase A (10 mg/mL)
-
Proteinase K (20 mg/mL)
-
Ethidium (B1194527) bromide or other DNA stain
-
Gel electrophoresis system
Procedure:
-
Cell Lysis: Lyse the cells in lysis buffer.
-
RNA and Protein Digestion: Treat the lysate with RNase A and then with Proteinase K.
-
DNA Precipitation: Precipitate the DNA with ethanol.
-
Gel Electrophoresis: Resuspend the DNA pellet and run it on a 1.5% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA fragments under UV light.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway (e.g., p53, Bax, Caspases).
Materials:
-
Treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p53, anti-Bax, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with the primary antibody, followed by the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating salicylic acid-induced apoptosis.
Caption: General experimental workflow for studying salicylic acid-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Aspirin and sodium salicylate inhibit proliferation and induce apoptosis in rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspirin and salicylate induce apoptosis and activation of caspases in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of tryptamine salicylic acid derivatives as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The apoptotic inducible effects of salicylic acid on hepatoma cell line: relationship with nitric oxide signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation of p53 signalling in acetylsalicylic acid-induced apoptosis in OC2 human oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salicylate, diflunisal and their metabolites inhibit CBP/p300 and exhibit anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ancient anti-inflammatory drug salicylic acid has cancer-fighting properties - ecancer [ecancer.org]
- 10. Cytotoxic Activity of Salicylic Acid-Containing Drug Models with Ionic and Covalent Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Tri-Salicylic Acid Dissolution
These application notes provide detailed protocols for the dissolution of Tri-Salicylic acid for use in various research and development experiments. The information is intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation: Solubility of this compound
This compound, a derivative of salicylic (B10762653) acid and a degradation product of aspirin, exhibits specific solubility characteristics crucial for its experimental use.[1] The following table summarizes the available quantitative data on its solubility in common laboratory solvents. For comparison, solubility data for the parent compound, Salicylic Acid, is also included.
| Compound | Solvent | Solubility | Temperature | Notes |
| This compound | Dimethyl Sulfoxide (DMSO) | 250 mg/mL (660.80 mM) | Room Temperature | Ultrasonic treatment may be required. Hygroscopic DMSO can significantly impact solubility; use freshly opened solvent.[2] |
| This compound | Dimethyl Sulfoxide (DMSO) | 60 mg/mL (158.59 mM) | Not Specified | Sonication is recommended.[3] |
| This compound | Dimethylformamide (DMF) | 25 mg/mL | Not Specified | |
| This compound | Ethanol | 25 mg/mL | Not Specified | |
| Salicylic Acid | Water | ~2.2 mg/mL | Room Temperature | |
| Salicylic Acid | Boiling Water | ~67 mg/mL | 100°C | |
| Salicylic Acid | Ethanol | 333-370 mg/mL | Room Temperature | [4] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution of this compound in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be further diluted for various in vitro and in vivo experiments.
Materials:
-
This compound (solid, white to off-white)[2]
-
Anhydrous Dimethyl Sulfoxide (DMSO), freshly opened
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. Perform this in a chemical fume hood.
-
Solvent Addition: In a sterile tube or vial, add the appropriate volume of fresh, anhydrous DMSO to the weighed this compound to achieve the desired concentration (e.g., for a 250 mg/mL stock, add 1 mL of DMSO to 250 mg of this compound).
-
Dissolution:
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in an ultrasonic water bath.[2][3] Sonicate in short bursts of 5-10 minutes, allowing the solution to cool to room temperature between bursts to avoid degradation.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
-
Sterilization (Optional): If required for sterile cell culture experiments, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays
This protocol details the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for in vitro experiments.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed (37°C) aqueous buffer (e.g., PBS) or cell culture medium
-
Sterile tubes
-
Pipettes and sterile filter tips
Procedure:
-
Thawing the Stock: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the desired aqueous buffer or medium to achieve the final working concentration.
-
Important: To avoid precipitation, add the DMSO stock solution to the aqueous solution dropwise while gently vortexing. The final concentration of DMSO in the working solution should be kept low (typically <0.5%) to minimize solvent toxicity in cell-based assays.
-
-
Final Mixing: Gently mix the final working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause shearing of cellular components if they are present.
-
Immediate Use: Use the freshly prepared aqueous working solution immediately for your experiments to ensure stability and prevent degradation.
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks related to the experimental use of salicylic acid derivatives.
Caption: Workflow for preparing this compound solutions.
Caption: Inhibition of COX enzymes by salicylates.
References
Application Notes and Protocols: Handling and Storage of Tri-Salicylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tri-Salicylic acid is a compound utilized in scientific research, particularly in studies related to inflammation, obesity, and cardiovascular diseases. It is also known as a degradation product of aspirin (B1665792) formed under thermal stress.[1] Proper handling and storage of this compound are crucial for ensuring its stability, and the safety of laboratory personnel, and for obtaining reliable and reproducible experimental results.
These application notes provide detailed guidelines for the handling, storage, and preparation of this compound solutions in a laboratory setting. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) specifically for this compound, this document also includes general safety protocols for handling solid research chemicals. Researchers must consult the supplier-specific SDS for the most accurate and detailed safety information.
Quantitative Data Summary
The following tables summarize the available quantitative data for the storage, stability, and solubility of this compound.
Table 1: Storage Conditions and Stability
| Parameter | Condition | Duration | Notes |
| Storage Temperature (Solid) | -20°C | ≥ 4 years[1] | Recommended for long-term storage.[2] |
| Storage of Stock Solution | -20°C | 1 month | Protect from light.[3] |
| -80°C | 6 months | Protect from light.[3] | |
| Shipping Temperature | Room Temperature | Varies | May vary by supplier.[1][2] |
Table 2: Solubility Data
| Solvent | Solubility | Notes |
| Dimethylformamide (DMF) | 25 mg/mL[1] | - |
| Dimethyl sulfoxide (B87167) (DMSO) | 10 mg/mL[1] | - |
| Ethanol | 25 mg/mL[1] | - |
Safety and Handling Precautions
As a specific Safety Data Sheet for this compound is not widely available, the following are general precautions for handling solid research chemicals. These are based on guidelines for similar compounds and general laboratory safety practices.[4][5][6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Engineering Controls:
-
Hygiene Practices:
-
Spill and Waste Disposal:
-
In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl sulfoxide (DMSO).
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Appropriate volumetric flask (e.g., 1 mL, 5 mL, or 10 mL)
-
Vortex mixer or sonicator
-
Pipettes and sterile pipette tips
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 378.3 g/mol .[1]
-
To prepare a 10 mM stock solution, you will need 0.01 moles per liter.
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL of a 10 mM solution: Mass = 0.01 mol/L x 0.001 L x 378.3 g/mol = 0.003783 g = 3.783 mg.
-
For 10 mL of a 10 mM solution: Mass = 0.01 mol/L x 0.01 L x 378.3 g/mol = 0.03783 g = 37.83 mg.
-
-
Weigh the this compound:
-
Using a calibrated analytical balance, carefully weigh the calculated amount of this compound onto weighing paper.
-
Transfer the weighed solid into the appropriate volumetric flask.
-
-
Dissolve the compound:
-
Add a portion of the total required volume of DMSO to the volumetric flask (e.g., about half the final volume).
-
Mix the contents by vortexing or sonicating until the solid is completely dissolved.
-
-
Bring to final volume:
-
Once the solid is fully dissolved, add DMSO to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
-
Storage:
-
Store the stock solution in a tightly sealed vial.
-
For short-term storage, keep at -20°C for up to one month, protected from light.[3]
-
For long-term storage, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to six months, protected from light.[3]
-
Visualized Workflow
The following diagram illustrates the general workflow for the safe handling and storage of a solid research chemical like this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 85531-17-5 | LGC Standards [lgcstandards.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ehs.okstate.edu [ehs.okstate.edu]
- 5. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 6. Salicylic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. carlroth.com [carlroth.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: Tri-Salicylic Acid in Drug Delivery Systems
Introduction
The term "Tri-Salicylic acid" is not widely documented in scientific literature as a standard compound for drug delivery. It may refer to "this compound (Compound III)," a specific chemical entity with properties similar to salicylic (B10762653) acid, potentially for research in inflammation, obesity, and diabetes[1]. However, publicly available research on its incorporation into drug delivery systems is scarce.
Alternatively, the user's interest may lie in "tri-active" formulations, where salicylic acid is a key component alongside two other active ingredients, delivered via a unified system. A prime example is a liposomal system encapsulating salicylic acid (SA), glycolic acid (GA), and lauric acid (LA) for synergistic acne treatment[2].
Given this context, these application notes will focus on advanced drug delivery systems for salicylic acid (SA), including multi-active formulations and various nanocarriers designed to enhance its therapeutic efficacy, provide controlled release, and improve tolerability. We will cover a range of platforms, from liposomes and nanoparticles to hydrogels, providing detailed protocols and performance data for researchers in drug development.
Application Notes
Liposomal Delivery Systems
Liposomes are phospholipid vesicles that can encapsulate both hydrophilic and lipophilic drugs, making them excellent candidates for delivering SA. They enhance skin penetration, offer sustained drug release, and reduce local irritation by preventing direct contact of the free drug with the skin surface[2][3][4].
-
Tri-Active Liposomal System for Acne: A noteworthy application involves the co-encapsulation of salicylic acid, glycolic acid, and lauric acid. This system targets the primary factors of acne by combining the keratolytic and anti-inflammatory effects of SA, the exfoliative properties of GA, and the antimicrobial action of LA[2]. The liposomal structure fuses with skin lipids, facilitating direct transport and sustained release of the actives into the stratum corneum and follicular pathways[2]. This targeted delivery minimizes irritation compared to conventional topical formulations[2][5].
-
Enhanced Stability and Penetration: Encapsulating SA in liposomes can significantly improve its stability and penetration into the skin. Studies have shown that liposomal formulations can achieve higher skin retention compared to free SA dispersions[2][4]. For instance, one system demonstrated 65.96% skin retention and a sustained release of 85.73% over 6 hours[2].
Nanoparticle-Based Systems
Various types of nanoparticles have been engineered to serve as carriers for SA, either to deliver SA itself or to use a SA-polymer conjugate to deliver another therapeutic agent.
-
Chitosan-Salicylic Acid (CS-SA) Nanocarriers: Chitosan, a biocompatible polymer, can be conjugated with salicylic acid to form nanoparticles. These nanoparticles have been successfully used as a pH-sensitive nanocarrier for anti-cancer drugs like doxorubicin[6][7]. The system is designed for controlled, pH-dependent drug release, enhancing the therapeutic efficacy of the payload[6][7].
-
Lipid Nanoparticles: Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), such as stearic acid-oleic acid nanoparticles (SONs), are effective for the topical delivery of SA[5]. These carriers provide a prolonged-release profile, which can minimize the skin irritation associated with SA while improving patient compliance[5]. The release from these systems is often diffusion-controlled[5].
-
Magnetic Nanoparticles: Iron oxide (Fe₃O₄) nanoparticles functionalized with bovine serum albumin (BSA) have been used to encapsulate salicylic acid. This system demonstrates high encapsulation efficiency and drug loading capacity[8][9]. The release is primarily controlled by diffusion, with a significant portion of the drug released within the first few hours[8][9].
Hydrogel-Based Systems
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them suitable for a variety of drug delivery applications.
-
pH-Sensitive Hydrogels for Oral Delivery: Salicylic acid-based hydrogels have been developed for the oral delivery of insulin (B600854) and SA itself[10][11]. These hydrogels are designed to be pH-responsive, collapsing in the acidic environment of the stomach (pH 1.2) to minimize drug release, and swelling in the neutral pH of the intestine (pH 6.8-7.4) to release the drug in a sustained manner[10][11].
-
Topical Hydrogel Patches: Hydrogel patches containing SA are used for treating warts. The release of SA from these patches follows a matrix diffusion-controlled mechanism, allowing for complete drug release over approximately 8 hours[12].
-
Dual-Delivery Systems: Bio-hybrid hydrogels can be combined with SA-loaded nanocarriers to create a dual drug delivery system. This approach allows for a gradual and controlled release of salicylic acid over an extended period, which is beneficial for applications like wound healing[13][14].
Data Presentation: Quantitative Analysis of SA Delivery Systems
The performance of various salicylic acid drug delivery systems is summarized below.
Table 1: Formulation and Characterization of Salicylic Acid Nanoparticles
| Delivery System Type | Drug Loaded | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (EE%) | Drug Loading (DL%) | Reference |
|---|---|---|---|---|---|---|
| Chitosan-SA Nanocarriers | Doxorubicin (B1662922) | Not Specified | -3.6 | 84.9% | Not Specified | [6][7] |
| Fe₃O₄-BSA Nanoparticles | Salicylic Acid | < 30 | Not Specified | ~91% | ~30% | [8][9] |
| Liposomes | Salicylic Acid | 261.2 | +0.7 | 57.53% | Not Specified | [4] |
| Chitosan Nanoparticles | Salicylic Acid | Not Specified | Not Specified | Not Specified | Not Specified |[15] |
Table 2: In Vitro Release Kinetics of Salicylic Acid from Various Delivery Systems
| Delivery System | pH Condition | Time | Cumulative Release (%) | Release Model | Reference |
|---|---|---|---|---|---|
| Liposomal Tri-Active System | Not Specified | 6 hours | 85.73% | Sustained Release | [2] |
| SA-Based Hydrogel | pH 1.2 | 24 hours | 30% | pH-Dependent | [11] |
| SA-Based Hydrogel | pH 7.4 | 24 hours | 100% | pH-Dependent | [11] |
| SA-Insulin Hydrogel | pH 1.2 | 2 hours | 4-8% (Insulin) | pH-Dependent | [10] |
| SA-Insulin Hydrogel | pH 6.8 | 24 hours | 90% (Insulin), 70% (SA) | pH-Dependent | [10] |
| Fe₃O₄-BSA Nanoparticles | PBS (pH 7.4) | 6 hours | ~50% | Diffusion-Controlled | [8][9] |
| Ethyl Cellulose (B213188) Microspheres | PBS (pH 7.4) | 96 hours | ~63% | Higuchi / Korsmeyer-Peppas | [16] |
| Liposomal Gel | Not Specified | 6 hours | 64.48% | Higuchi Model |[4] |
Experimental Protocols
Protocol 1: Preparation of Chitosan-Salicylic Acid (CS@SA) Nanocarriers
This protocol describes the synthesis of CS@SA nanocarriers, which can be subsequently used for loading a primary drug like doxorubicin (DOX). The method is adapted from a study on pH-sensitive nanocarriers[6].
Materials:
-
Chitosan (CS)
-
Salicylic Acid (SA)
-
Acetic Acid (1% v/v)
-
Distilled Water
Procedure:
-
Prepare Salicylic Acid Solution: Dissolve 3 g of SA in 20 mL of ethanol and stir for 20 minutes.
-
Prepare Chitosan Solution: Dissolve 0.5 g of CS in 50 mL of hot distilled water containing 1% (v/v) acetic acid. Stir the solution at 45°C for 2 hours to ensure complete dissolution and obtain a homogeneous solution (pH should be around 4.5).
-
Synthesize CS@SA Nanocarriers: Add the SA solution drop-wise into the aqueous CS solution.
-
Stirring: Stir the resulting mixture continuously for 24 hours at room temperature (25°C).
-
Collection and Drying: Collect the formed CS@SA nanocarriers (the publication mentions discarding the supernatant, implying collection is via centrifugation, though not explicitly stated). Dry the resulting product at 45°C for 24 hours.
-
Drug Loading (Optional): To load a drug such as doxorubicin, disperse the dried CS@SA powder in distilled water, add the drug solution, and stir in the dark. Subsequently, a crosslinker like tripolyphosphate (TPP) can be added to form the final CS@SA-DOX-TPP nanocarriers[6].
Protocol 2: Formulation of Salicylic Acid-Loaded Liposomes via Thin Film Hydration
This protocol details the preparation of liposomes containing both tretinoin (B1684217) and salicylic acid using the well-established thin film hydration technique[3][17].
Materials:
-
Salicylic Acid (e.g., 200 mg)
-
Tretinoin (e.g., 200 mg)
-
Soya Lecithin (e.g., 200-600 mg)
-
Cholesterol (e.g., 50-250 mg)
-
Solvent Mixture: Chloroform and Ethanol (4:1 v/v)
-
Phosphate (B84403) Buffer (pH 7.4)
Procedure:
-
Lipid Dissolution: Dissolve salicylic acid, tretinoin, soya lecithin, and cholesterol in the chloroform-ethanol solvent mixture in a 250 mL round-bottom flask.
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask at a controlled speed and temperature (e.g., 55°C) under reduced pressure to evaporate the organic solvents. A thin, dry lipid film will form on the inner wall of the flask.
-
Hydration: Add the aqueous phase (phosphate buffer, pH 7.4) to the flask containing the lipid film.
-
Vesicle Formation: Continue to rotate the flask (without vacuum) at a temperature above the lipid phase transition temperature for a sufficient time to allow the film to hydrate (B1144303) and form multilamellar vesicles (MLVs).
-
Size Reduction (Optional but Recommended): To obtain smaller, more uniform vesicles (SUVs), the resulting liposomal suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 0.45 µm)[17].
Protocol 3: Synthesis of Salicylic Acid-Based pH-Sensitive Hydrogels
This protocol outlines the chemical incorporation of SA into a hydrogel network via UV-initiated crosslinking for sustained, pH-responsive release[11].
Materials:
-
Salicylic Acid (SA)
-
Itaconate moiety (for covalent attachment to SA)
-
Acrylic Acid
-
Poly(ethylene glycol) diacrylate (PEGDA, as crosslinker)
-
UV Photoinitiator (e.g., Irgacure 2959)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
SA Functionalization: Covalently attach salicylic acid to an itaconate moiety. (Note: The source paper mentions this step but does not provide a detailed synthesis, which would need to be developed or sourced from organic chemistry literature).
-
Pre-gel Solution Preparation: Prepare a solution containing the SA-itaconate conjugate, acrylic acid monomer, and PEGDA crosslinker in a suitable solvent.
-
Add Photoinitiator: Add the UV photoinitiator to the pre-gel solution and mix thoroughly.
-
UV Crosslinking: Pour the solution into a mold and expose it to UV light for a specified time to initiate polymerization and crosslinking, forming the hydrogel.
-
Purification: After gelation, immerse the hydrogel in a suitable solvent (e.g., PBS) to wash away any unreacted monomers and initiator. The washing solvent should be changed periodically until the washings are clean.
-
Drying/Swelling: The purified hydrogel can be dried for storage or directly used in its swollen state for characterization.
Protocol 4: In Vitro Drug Release Study using Franz Diffusion Cell System
This method is used to evaluate the release rate of SA from topical or transdermal formulations like creams, gels, or patches[5][12].
Apparatus & Materials:
-
Franz Diffusion Cells
-
Synthetic membrane (e.g., cellulose acetate) or excised rat skin[18]
-
Receptor Medium: Phosphate buffer (pH 7.4), maintained at 32°C or 37°C[12].
-
Magnetic Stirrer
-
Sample Formulation (e.g., SA-loaded hydrogel or nanoparticle cream)
-
HPLC or UV-Vis Spectrophotometer for analysis
Procedure:
-
Cell Assembly: Mount the membrane onto the Franz diffusion cell, separating the donor and receptor compartments. Ensure there are no air bubbles under the membrane.
-
Receptor Compartment: Fill the receptor compartment with pre-warmed and degassed phosphate buffer. Place a small magnetic stir bar in the receptor compartment and place the cell on a stirring plate to ensure continuous mixing.
-
Temperature Control: Maintain the temperature of the receptor medium at 32°C (to simulate skin surface temperature) or 37°C throughout the experiment.
-
Sample Application: Apply a known quantity of the sample formulation evenly onto the surface of the membrane in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot of the receptor medium for analysis.
-
Volume Replacement: Immediately after each withdrawal, replace the sampled volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
-
Quantification: Analyze the concentration of salicylic acid in the collected samples using a validated HPLC or UV-Vis spectrophotometry method[12][16].
-
Data Analysis: Calculate the cumulative amount of drug released per unit area of the membrane over time. Plot the cumulative release versus time (or square root of time) to determine the release kinetics[5][12].
Visualizations: Workflows and Mechanisms
Caption: Workflow for preparing CS@SA-DOX-TPP nanocarriers.
Caption: pH-Responsive drug release mechanism from hydrogels.
Caption: Conceptual model of a "Tri-Active" liposomal system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Liposomal Tri-Active System [actives.beauticslab.tech]
- 3. ijprajournal.com [ijprajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Controlled Release of Salicylic Acid Loaded Stearic Acid-Oleic Acid Nanoparticles in Cream for Topical Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrevlett.com [chemrevlett.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. Salicylic acid-based pH-sensitive hydrogels as potential oral insulin delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel salicylic acid-based chemically crosslinked pH-sensitive hydrogels as potential drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. experts.umn.edu [experts.umn.edu]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Salicylic acid nanoparticles (SANPs) improve growth and phytoremediation efficiency of Isatis cappadocica Desv., under As stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. CN101829057B - Method for preparing salicylic acid liposome and series external preparations thereof and application thereof in treating acne - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"troubleshooting Tri-Salicylic acid synthesis impurities"
Technical Support Center: Tri-Salicylic Acid Synthesis
Welcome to the technical support center for this compound synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the formation of this compound and other impurities during syntheses involving salicylic (B10762653) acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it appearing in my reaction?
Answer: this compound, or 2-[(2-hydroxybenzoyl)oxy]-benzoic acid, 2-carboxyphenyl ester, is a known oligomeric impurity. It is most commonly formed as a thermal degradation product of Acetylsalicylic Acid (Aspirin).[1] Its presence in your synthesis, particularly those involving the acetylation of salicylic acid or the handling of aspirin (B1665792) at elevated temperatures, strongly suggests that the reaction conditions are promoting side reactions.
Key causes for its formation include:
-
Excessive Heat: High reaction temperatures or prolonged heating can cause aspirin to decompose.[2]
-
Presence of Moisture: Water can hydrolyze aspirin back to salicylic acid, which can then react with other aspirin molecules under thermal stress to form oligomers.[3]
The diagram below illustrates the general pathway where thermal stress on acetylsalicylic acid can lead to the formation of impurities like salicylic acid (via hydrolysis) and this compound.
Caption: Impurity formation pathway from Acetylsalicylic Acid.
Q2: What are other common impurities I should be aware of in salicylic acid-related syntheses?
Answer: Besides this compound, several other impurities can arise depending on the specific synthesis. For instance, in the Kolbe-Schmitt reaction to produce salicylic acid, process-related impurities are common. When synthesizing aspirin, the primary impurity is often unreacted or hydrolyzed salicylic acid.
| Impurity Name | Common Source / Reaction | Typical Analytical Method |
| Salicylic Acid | Hydrolysis of Acetylsalicylic Acid; Incomplete reaction.[4] | HPLC, Ferric Chloride Test |
| 4-Hydroxybenzoic Acid | Side product in Kolbe-Schmitt synthesis of salicylic acid.[5] | HPLC |
| Phenol | Starting material carryover or degradation product.[5] | HPLC |
| Acetylsalicylsalicylic Acid | Dimeric degradation product of aspirin.[6] | HPLC |
| 5-Hydroxyisophthalic acid | Side product in Kolbe-Schmitt synthesis.[5] | HPLC |
Q3: How can I remove this compound and other impurities from my crude product?
Answer: Recrystallization is the most effective and common method for purifying solid organic compounds like aspirin and removing impurities such as salicylic acid and its oligomers.[7][8] The success of this technique relies on the differential solubility of the desired compound and the impurities in a chosen solvent system at varying temperatures.
The general workflow for purification is outlined below.
Caption: General workflow for purification by recrystallization.
Q4: I'm having issues with recrystallization. Can you help me troubleshoot?
Answer: Certainly. Recrystallization can sometimes be challenging. Common problems include the product "oiling out," failure to crystallize, or crystallizing too quickly, which traps impurities.
The following diagram provides a logical approach to troubleshooting these common issues.
Caption: Troubleshooting logic for common recrystallization problems.
Experimental Protocols
Protocol 1: Recrystallization of Crude Aspirin
This protocol is designed to purify crude acetylsalicylic acid that may be contaminated with salicylic acid or this compound.
Materials:
-
Crude Aspirin product
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Büchner funnel and vacuum flask setup
Methodology:
-
Transfer the crude aspirin product to an Erlenmeyer flask.
-
Add a minimal amount of ethanol (e.g., 3-4 mL) and gently warm the flask on a hot plate to dissolve the solid.[7][9] If the solid does not fully dissolve, add another 1-2 mL of ethanol. Avoid using a large excess.
-
Once dissolved, remove the flask from the heat.
-
Slowly add warm or cold deionized water (e.g., ~13-15 mL) to the ethanol solution. The solution will become cloudy as the less soluble aspirin begins to precipitate.[9]
-
Allow the flask to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 10-15 minutes to maximize crystal formation.
-
Collect the purified crystals using vacuum filtration with a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold water to remove any soluble impurities adhering to the surface.
-
Allow the crystals to dry completely on the filter paper by drawing air through them, or by transferring them to a watch glass to air dry.
Protocol 2: HPLC Analysis of Impurities
This protocol provides a general starting point for developing an HPLC method to separate aspirin from its common degradation products. Method optimization will be required.
| Parameter | Recommended Setting |
| Column | C18 reverse-phase, e.g., 150 mm x 4.6 mm, 5 µm particle size.[6][10] |
| Mobile Phase A | 0.1% Phosphoric Acid or 0.1% Acetic Acid in Water.[5][10] |
| Mobile Phase B | Acetonitrile or Methanol.[6][10] |
| Gradient | Start with a higher percentage of Mobile Phase A (e.g., 70-80%) and ramp up Mobile Phase B over 10-15 minutes. |
| Flow Rate | 1.0 mL/min.[6] |
| Column Temperature | 25-30 °C |
| Detection Wavelength | 230-246 nm.[6][11] |
| Injection Volume | 10-20 µL |
Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to achieve a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. hitachi-hightech.com [hitachi-hightech.com]
- 4. quora.com [quora.com]
- 5. agilent.com [agilent.com]
- 6. Comprehensive Assessment of Degradation Behavior of Aspirin and Atorvastatin Singly and in Combination by Using a Validated RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem21labs.com [chem21labs.com]
- 8. bt1.qu.edu.iq [bt1.qu.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
Technical Support Center: 3,5,6-Trichlorosalicylic Acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3,5,6-Trichlorosalicylic Acid to improve its yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing 3,5,6-Trichlorosalicylic Acid?
A1: The synthesis of 3,5,6-Trichlorosalicylic Acid is typically achieved through a multi-step chlorination of salicylic (B10762653) acid. The process involves the sequential introduction of chlorine atoms onto the benzene (B151609) ring of salicylic acid, progressing through monochlorinated and dichlorinated intermediates.[1]
Q2: What are the key stages in the chlorination process?
A2: The reaction is generally carried out in stages:
-
Monochlorination: Salicylic acid is first chlorinated to form a mixture of 3- and 5-chlorosalicylic acids.[1][2]
-
Dichlorination: Further chlorination leads to the formation of 3,5-dichlorosalicylic acid.[1][2]
-
Trichlorination: The final chlorination step, often requiring more forcing conditions, yields 3,5,6-trichlorosalicylic acid.[1][2]
Q3: What are the typical yields and purity that can be expected?
A3: With optimized processes, a very high purity of about 99% and a relatively high yield can be achieved for 3,5,6-trichlorosalicylic acid.[3] Some processes report an overall yield for the preparation of n-pentyl 3,5,6-trichlorosalicylate from salicylic acid to be around 92-95%, with the purity of the final ester product being about 98%.[3]
Troubleshooting Guide
Low Yield
Q4: My overall yield of 3,5,6-Trichlorosalicylic Acid is significantly lower than expected. What are the potential causes?
A4: Low yields can stem from several factors throughout the multi-step synthesis. Consider the following:
-
Incomplete Reactions: Each chlorination step must go to completion. Monitor the reaction progress to ensure all the starting material or intermediate has been consumed before proceeding.
-
Suboptimal Reaction Conditions: Temperature control is critical. Deviations from the optimal temperature ranges for each chlorination step can lead to incomplete reactions or the formation of side products.
-
Losses During Workup and Purification: Significant product loss can occur during extraction and recrystallization steps. Ensure efficient extraction and minimize the amount of solvent used for recrystallization to prevent the product from remaining in the mother liquor.
Q5: How can I improve the yield during the extraction phase?
A5: Recovery of the 3,5,6-trichlorosalicylic acid precipitate by extraction from the aqueous reaction mixture is a critical step. Using a water-immiscible aromatic solvent, such as xylene, at an elevated temperature (e.g., 75°-100° C) can increase the final product yield by 10-15%.[3]
Low Purity
Q6: I am observing significant impurities in my final product. What are the likely side products and how can I avoid them?
A6: Impurities often consist of under-chlorinated salicylic acid derivatives (mono- and di-chlorinated species) or other side-products from the reaction.
-
Incomplete Chlorination: The most common impurities are the preceding intermediates (3,5-dichlorosalicylic acid, and mono-chlorinated salicylic acids). To minimize these, ensure a sufficient amount of chlorinating agent is used and that the reaction is allowed to proceed to completion at each stage.
-
Side Reactions: The harsh reaction conditions (e.g., fuming sulfuric acid) can lead to sulfonation or other side reactions. Careful control of temperature and reaction time is crucial.
Q7: What is the recommended purification method for 3,5,6-Trichlorosalicylic Acid?
A7: The product is typically recovered by precipitating it in an ice/water mixture.[2][3] Subsequent purification can be achieved through recrystallization. The choice of solvent for recrystallization is critical to ensure high purity. The crude product can also be purified by extraction into a water-immiscible organic solvent.[3]
Quantitative Data Summary
| Parameter | Value | Reference |
| Purity of 3,5,6-Trichlorosalicylic Acid | ~99% | [3] |
| Overall Yield (Salicylic Acid to n-pentyl 3,5,6-trichlorosalicylate) | 92-95% | [3] |
| Purity of n-pentyl 3,5,6-trichlorosalicylate | ~98% | [3] |
| Yield Increase with Optimized Extraction | 10-15% | [3] |
Experimental Protocols
Synthesis of 3,5,6-Trichlorosalicylic Acid
This protocol is based on a multi-step chlorination process in a single pot.
-
Monochlorination:
-
Dichlorination:
-
Trichlorination:
-
Add sulfur trioxide to the reaction mixture, ensuring the temperature does not exceed 60° C.
-
Add a catalytic amount of iodine.
-
Pass chlorine gas through the mixture at 40°-60° C until the reaction is complete.[2]
-
-
Isolation and Purification:
-
Cool the reaction mixture and pour it into an ice/water mixture to precipitate the 3,5,6-trichlorosalicylic acid as a solid.[2][3]
-
The precipitate can be extracted from the aqueous mixture using a water-immiscible aromatic solvent like xylene at 75°-100° C for improved yield.[3]
-
The organic phase containing the product is then separated.
-
Visualizations
Caption: Experimental workflow for the synthesis of 3,5,6-Trichlorosalicylic Acid.
Caption: Reaction pathway for the synthesis of 3,5,6-Trichlorosalicylic Acid.
References
- 1. 3,5,6-Trichlorosalicylic acid | 40932-60-3 | Benchchem [benchchem.com]
- 2. US5194666A - Process for preparing esters of 3,5,6-trichlorosalicyclic acid - Google Patents [patents.google.com]
- 3. US4308395A - Processes for preparing 3,5,6-trichlorosalicylic acid and esters thereof - Google Patents [patents.google.com]
Technical Support Center: Quantification of Salicylic Acid and its Derivatives
Disclaimer: Information specifically regarding "Tri-Salicylic acid" is limited in publicly available scientific literature. This guide focuses on the common issues encountered during the quantification of salicylic (B10762653) acid and its common derivatives, such as acetylsalicylic acid. The principles and troubleshooting steps outlined here are broadly applicable to the analysis of phenolic acids and should serve as a strong starting point for developing and troubleshooting assays for related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying salicylic acid?
A1: The most frequently used methods for the quantification of salicylic acid and its derivatives are High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, UV-Vis Spectrophotometry, and Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS).[1][2][3][4] The choice of method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
Q2: My salicylic acid sample is degrading during analysis. What are the common causes?
A2: Salicylic acid itself is relatively stable; however, its common prodrug, acetylsalicylic acid (aspirin), is highly susceptible to hydrolysis, especially in aqueous solutions, at elevated temperatures, or under non-neutral pH conditions.[5][6] This hydrolysis results in the formation of salicylic acid and acetic acid, which can lead to inaccurate quantification of the original analyte.[6] For salicylate-based polymers, degradation can also be a significant issue, influenced by temperature and humidity.[7]
Q3: I am observing poor peak shape and resolution in my HPLC analysis. What should I check?
A3: Poor peak shape and resolution in HPLC analysis of salicylic acid can be attributed to several factors. The mobile phase composition, particularly its pH and the type of organic modifier and acid additive, plays a crucial role.[1][8] For ionizable compounds like salicylic acid, controlling the pH is essential for consistent retention and good peak shape.[8] Other factors include the choice of HPLC column, flow rate, and temperature.[1][9]
Q4: What are matrix effects in LC-MS analysis and how can they affect my results?
A4: Matrix effects are a common issue in LC-MS bioanalysis where co-eluting endogenous or exogenous components in the sample matrix (e.g., plasma, urine) suppress or enhance the ionization of the target analyte.[10][11][12] This can lead to inaccurate and imprecise quantification.[10][11] For salicylic acid analysis in biological samples, phospholipids (B1166683) and proteins are common sources of matrix effects.[11]
Q5: How can I minimize matrix effects for salicylic acid quantification?
A5: To mitigate matrix effects, several strategies can be employed. These include optimizing the sample preparation method (e.g., using solid-phase extraction or liquid-liquid extraction), improving chromatographic separation to resolve salicylic acid from interfering components, and using a suitable internal standard, preferably a stable isotope-labeled version of the analyte.[10][11]
Troubleshooting Guides
HPLC Method Development and Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Adjust the mobile phase pH. For acidic compounds like salicylic acid, a lower pH (e.g., using formic acid, acetic acid, or TFA) can improve peak shape.[8][9] |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Column degradation. | Use a guard column or replace the analytical column. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or flow rate. | Ensure proper mixing and degassing of the mobile phase. Check the pump for leaks and ensure it is delivering a consistent flow rate. |
| Temperature variations. | Use a column oven to maintain a constant temperature.[9] | |
| Low Resolution Between Peaks | Suboptimal mobile phase composition. | Optimize the organic solvent-to-buffer ratio. A gradient elution may be necessary to separate salicylic acid from its impurities or other components.[13] |
| Incorrect column selection. | Choose a column with appropriate selectivity for your analytes. A C18 column is commonly used for salicylic acid analysis.[1][14][15] |
UV-Vis Spectrophotometry Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Inaccurate Quantification | Interference from other UV-absorbing compounds. | Consider a sample cleanup step. For aspirin (B1665792) analysis, the presence of salicylic acid as an impurity can interfere.[16] |
| Instability of the analyte. | Acetylsalicylic acid can hydrolyze in aqueous solutions, affecting absorbance readings over time.[5] Analyze samples promptly after preparation. | |
| Non-linear Calibration Curve | Working outside the linear range of the assay. | Prepare standards within the validated concentration range (e.g., 10-90 µg/ml for some colorimetric methods).[2][17] |
| Incorrect wavelength selection. | Ensure the spectrophotometer is set to the wavelength of maximum absorbance (λmax) for the analyte or its colored derivative.[2][17] |
LC-MS/MS Bioanalysis Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Ion Suppression or Enhancement | Co-eluting matrix components. | Optimize sample preparation (e.g., protein precipitation, LLE, or SPE) to remove interferences.[10][11] Adjust chromatographic conditions to separate the analyte from the matrix components.[11] |
| Inappropriate internal standard (IS). | Use a stable isotope-labeled internal standard (SIL-IS) if available. A structural analog can be used but requires more rigorous validation.[10] | |
| Poor Reproducibility | Inconsistent sample preparation. | Ensure consistent and precise execution of the sample extraction procedure. |
| Variable matrix effects across different sample lots. | Evaluate matrix effects using at least six different lots of the biological matrix.[10] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Salicylic Acid and its Impurities
This protocol is based on methods for analyzing salicylic acid and related impurities.[1][18]
-
Chromatographic System: HPLC with a UV detector.
-
Column: C18, 5 µm, 10 x 0.46 cm.[1]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water with phosphoric acid (e.g., 20:80 v/v acetonitrile:water + H3PO4).[1][18]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 270 nm.[1]
-
Quantification: Use an external standard calibration curve prepared with known concentrations of salicylic acid.
Protocol 2: UV-Vis Spectrophotometric Quantification of Salicylic Acid Impurity
This protocol is based on the colorimetric reaction of salicylic acid with ferric chloride.[2][17]
-
Reagents: 1% Ferric Chloride (FeCl3) solution.
-
Sample Preparation: Dissolve the sample in a suitable solvent. For analysis of aspirin tablets, extraction may be required.
-
Reaction: To a known volume of the sample solution, add 1% FeCl3 reagent. This reaction forms a colored complex.[2][17]
-
Spectrophotometer Settings: Measure the absorbance at the wavelength of maximum absorbance (λmax), which is typically around 505 nm for the ferric-salicylate complex.[2][17]
-
Quantification: Prepare a calibration curve by reacting known concentrations of salicylic acid with the FeCl3 reagent and measuring their absorbance.
Protocol 3: LC-MS/MS Quantification of Salicylic Acid in Biological Samples
This protocol is a general guide based on common practices for bioanalysis of small molecules like salicylic acid.[19][20]
-
Sample Preparation (Protein Precipitation): To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled salicylic acid). Vortex and centrifuge to precipitate proteins.
-
Chromatographic System: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometry: Operate in negative ionization mode. Use Multiple Reaction Monitoring (MRM) for quantification. For salicylic acid, the transition is typically m/z 137 -> m/z 93.[19][20]
-
Quantification: Calculate the analyte concentration using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Visualizations
Caption: Workflow for LC-MS/MS bioanalysis of salicylic acid.
Caption: Troubleshooting logic for poor HPLC peak shape.
References
- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 2. Develop UV method for salicylic acid impurity in pharmaceuticals. [wisdomlib.org]
- 3. Highly Sensitive Salicylic Acid Quantification in Milligram Amounts of Plant Tissue | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Storage Stability Study of Salicylate-based Poly(anhydride-esters) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. lcms.cz [lcms.cz]
- 10. benchchem.com [benchchem.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eijppr.com [eijppr.com]
- 13. Development and validation of a high performance liquid chromatography method for the simultaneous determination of aspirin and folic acid from nano-particulate systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Systematic evaluation of sample preparation for fractionation of phytohormone salicylic acid in fresh leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. homework.study.com [homework.study.com]
- 17. wisdomlib.org [wisdomlib.org]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. Detection, characterization and quantification of salicylic acid conjugates in plant extracts by ESI tandem mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. real.mtak.hu [real.mtak.hu]
Technical Support Center: Resolving Tri-Salicylic Acid Precipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the precipitation of Tri-Salicylic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a compound with properties similar to salicylic (B10762653) acid and is utilized in research related to inflammation, obesity, diabetes, and cardiovascular diseases.[1][2] It is also known to be a thermal degradation product of aspirin.[3][4]
Q2: What are the recommended solvents for dissolving this compound?
This compound is a solid that appears as a white to off-white powder.[1][5] It exhibits good solubility in several organic solvents. For in vitro studies, Dimethyl sulfoxide (B87167) (DMSO) is a common choice, with a solubility of up to 250 mg/mL, though this often requires sonication to achieve full dissolution.[1] It is crucial to use newly opened, non-hygroscopic DMSO, as moisture can significantly impact solubility.[1] Other suitable organic solvents include Dimethylformamide (DMF) and Ethanol.[3]
Q3: My this compound precipitated out of solution. What are the likely causes?
Precipitation of this compound, often referred to as "crashing out," can occur for several reasons:
-
Solvent Change: A common cause is the dilution of a concentrated stock solution (e.g., in DMSO) into an aqueous buffer or cell culture medium. The significant change in solvent polarity can drastically reduce the solubility of the hydrophobic compound, leading to immediate precipitation.
-
pH of the Solution: As a salicylic acid derivative, this compound is expected to be a weak acid. Its solubility in aqueous solutions is likely pH-dependent. At pH values below its pKa, the compound will be in its less soluble, protonated form.
-
Concentration Exceeds Solubility Limit: The final concentration of this compound in the working solution may be higher than its solubility limit in that specific solvent system.
-
Temperature Fluctuations: A decrease in temperature can lower the solubility of this compound, causing it to precipitate.
-
Solvent Quality: The presence of contaminants or moisture in the solvent can reduce its solvating power. For instance, DMSO is hygroscopic and absorbed water can lead to precipitation.[1]
Q4: How can I prevent this compound from precipitating?
Proactive measures can help maintain the stability of your this compound solution:
-
Optimize Solvent System: For aqueous solutions, consider using co-solvents or solubilizing agents. A common approach is to first dissolve the compound in a small amount of DMSO and then slowly add it to the aqueous solution containing a solubilizer like SBE-β-CD.[5]
-
Control the pH: If working with aqueous buffers, maintaining a pH above the compound's pKa will keep it in its more soluble, ionized form.
-
Work with Pre-warmed Solutions: Adding the compound to pre-warmed media or buffers (e.g., 37°C) can help maintain its solubility.
-
Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions to gradually decrease the solvent strength, which can prevent the compound from crashing out.
-
Use High-Quality Solvents: Always use anhydrous, high-purity solvents. When using DMSO, it is recommended to use a newly opened bottle.[1]
Troubleshooting Guide
Summary of this compound Solubility
| Solvent | Solubility | Notes |
| DMSO | Up to 250 mg/mL (660.80 mM) | Requires sonication; use of new, non-hygroscopic DMSO is critical.[1] |
| DMF | 25 mg/mL | |
| Ethanol | 25 mg/mL | |
| 10% DMSO in 90% Corn Oil | ≥ 2.08 mg/mL (5.50 mM) | Forms a clear solution. |
| 10% DMSO in 90% Saline with 20% SBE-β-CD | ≥ 2.08 mg/mL (5.50 mM) | Forms a clear solution.[5] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add fresh, anhydrous DMSO to the desired final concentration (e.g., 100 mM).
-
Vortex the solution briefly to suspend the powder.
-
Place the tube in a sonicator bath and sonicate until the solution is clear. Intermittent vortexing may aid dissolution.
-
Visually inspect the solution for any undissolved particles. If necessary, continue sonication.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are stable for up to 1 month at -20°C and 6 months at -80°C when protected from light.[1]
Protocol 2: Resolubilizing Precipitated this compound
-
Initial Assessment: Visually confirm the presence of a precipitate in your solution.
-
Gentle Warming: Place the container with the precipitated solution in a water bath set to a temperature not exceeding 40°C. Gently agitate the solution periodically.
-
Sonication: If warming alone is insufficient, place the container in a sonicator bath. Sonicate in short bursts, checking for dissolution between bursts.
-
pH Adjustment (for aqueous solutions): If the precipitate persists and the experimental conditions allow, cautiously add a small amount of a dilute basic solution (e.g., 0.1 M NaOH) dropwise while stirring to increase the pH. Monitor the pH and the dissolution of the precipitate. Note: This may not be suitable for all experimental applications.
-
Filtration: If the above steps fail, the precipitate may need to be removed. Filter the solution through a 0.22 µm syringe filter to obtain a clear solution. The concentration of the filtered solution should be re-determined if precise concentration is critical for the experiment.
Visual Troubleshooting and Conceptual Diagrams
Troubleshooting Workflow for this compound Precipitation
Caption: A flowchart to diagnose and resolve this compound precipitation.
pH-Dependent Solubility of Salicylic Acid Derivatives
References
Technical Support Center: Tri-Salicylic Acid Experimental Variability and Controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tri-Salicylic Acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from?
This compound is a product of the thermal decomposition of aspirin (B1665792) (acetylsalicylic acid) and is considered a degradation product or impurity.[1] It is formed under conditions of thermal stress.[2] While it is a degradation product, it is also available as a research chemical for studying inflammation, obesity, and cardiovascular diseases due to its properties being similar to salicylic (B10762653) acid.[3][4]
Q2: What are the primary applications of this compound in research?
This compound is primarily used in proteomics research and for investigating its potential therapeutic effects in conditions such as inflammation, obesity, diabetes, and cardiovascular disease.[1][3] Its biological activity is thought to be similar to that of salicylic acid.[3]
Q3: What are the typical storage conditions for this compound?
For long-term stability, this compound solid should be stored at -20°C.[2] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[3] It is shipped at room temperature in its solid form.[2]
Q4: What solvents are recommended for dissolving this compound?
This compound is soluble in several organic solvents. The following table summarizes its solubility:
| Solvent | Solubility |
| DMSO | 10 mg/mL[2] |
| DMF | 25 mg/mL[2] |
| Ethanol | 25 mg/mL[2] |
Sonication may be recommended to aid in dissolution.[1]
Q5: Is there a standard protocol for synthesizing this compound?
There isn't a standard, high-yield synthesis protocol for this compound as a primary product. It is typically generated as a byproduct of aspirin degradation under thermal stress.[2] For experimental purposes, a forced degradation study of aspirin can be performed to generate this compound, which can then be isolated and purified.
Troubleshooting Guides
Issue 1: Low or Inconsistent Yield of this compound During Generation from Aspirin
Possible Causes:
-
Inadequate Thermal Stress: The temperature and duration of heating are critical for the thermal decomposition of aspirin.
-
Presence of Moisture: Aspirin readily hydrolyzes to salicylic acid and acetic acid in the presence of moisture, which can be a competing degradation pathway.[5]
-
Incorrect Reaction Environment: The degradation profile of aspirin is affected by pH and the presence of other substances.
Solutions:
-
Optimize Heating Conditions: Experiment with different temperatures (e.g., 80°C) and heating durations when refluxing aspirin solutions to find the optimal conditions for forming this compound.[4]
-
Ensure Anhydrous Conditions: Use dry glassware and solvents to minimize hydrolysis.
-
Control Reaction pH: While this compound is a product of thermal decomposition, understanding the pH of your system is important as aspirin degradation is susceptible to both acid and base hydrolysis.[6]
Issue 2: Difficulty in Isolating and Purifying this compound
Possible Causes:
-
Complex Mixture of Degradation Products: Forced degradation of aspirin results in a mixture of compounds, including salicylic acid, acetic acid, and other oligomers, making separation challenging.
-
Similar Polarities of Degradation Products: The degradation products may have similar polarities, making chromatographic separation difficult.
Solutions:
-
Utilize a Validated HPLC Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating aspirin and its degradation products.[4][7][8] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724), water, and an acidifier like glacial acetic acid is often effective.[4]
-
Employ Preparative Chromatography: For isolating larger quantities of this compound, preparative HPLC may be necessary.
-
Consider Solid-Phase Extraction (SPE): SPE can be used as a preliminary purification step to remove less polar or more polar impurities before final purification by HPLC.
Issue 3: Inconsistent Results in Biological Assays
Possible Causes:
-
Impure this compound Sample: The presence of other aspirin degradation products can lead to confounding results in biological assays.
-
Degradation of this compound in Assay Media: The stability of this compound in your specific cell culture or assay buffer may be a factor.
-
Variability in Cell-Based Assays: The response of cell lines to stimuli can be variable.
Solutions:
-
Verify Purity: Always verify the purity of your this compound sample using a validated analytical method like HPLC before conducting biological experiments.
-
Conduct Stability Studies: Assess the stability of this compound in your experimental media over the time course of your assay.
-
Include Proper Controls:
-
Vehicle Control: Use the solvent in which this compound is dissolved as a control.
-
Positive Control: Use a known anti-inflammatory agent (e.g., salicylic acid or a standard NSAID) to ensure the assay is responding as expected.
-
Negative Control: Use an untreated sample to establish a baseline.
-
-
Optimize Assay Conditions: Ensure consistent cell passage numbers, seeding densities, and treatment times.
Experimental Protocols
Protocol 1: Generation and Isolation of this compound via Forced Degradation of Aspirin
This protocol describes a general procedure to generate a mixture of aspirin degradation products, including this compound, for subsequent isolation.
Materials:
-
Aspirin (Acetylsalicylic Acid)
-
Methanol (B129727) (HPLC grade)
-
Deionized Water
-
Round bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
HPLC system with a C18 column
Procedure:
-
Prepare a concentrated solution of aspirin in methanol (e.g., 10 mg/mL) in a round bottom flask.
-
Add an equal volume of deionized water to the flask.
-
Reflux the mixture at 80°C for a specified period (e.g., 6-24 hours) to induce thermal degradation.[4]
-
After reflux, cool the solution to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in a small volume of the HPLC mobile phase.
-
Isolate this compound from the mixture using preparative HPLC.
-
Characterize the collected fractions using analytical HPLC and mass spectrometry to confirm the identity and purity of this compound.
Protocol 2: Stability-Indicating HPLC Method for Analysis of Aspirin and its Degradation Products
This protocol provides a starting point for developing an HPLC method to analyze the purity of aspirin and quantify its degradation products.
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[4][8]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing 0.1% glacial acetic acid. A typical starting point could be a 50:50 (v/v) ratio.[4]
-
Flow Rate: 1.0 mL/min[4]
-
Detection: UV at 246 nm[4]
-
Column Temperature: 30°C
Procedure:
-
Prepare standard solutions of aspirin and, if available, a reference standard of this compound in the mobile phase.
-
Prepare the sample to be analyzed by dissolving it in the mobile phase.
-
Inject the standards and samples onto the HPLC system.
-
Identify and quantify the peaks based on the retention times and peak areas of the standards.
Data Presentation
Table 1: Forced Degradation of Aspirin under Various Conditions
This table summarizes the percentage of aspirin degradation under different stress conditions, which can lead to the formation of this compound and other impurities.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Aspirin Degradation | Reference |
| Acid Hydrolysis | 0.1 N HCl | 3 hours | 80°C | 32.63% | |
| Alkaline Hydrolysis | 0.1 N NaOH | 3 hours | 80°C | 10.17% | |
| Neutral Hydrolysis | Distilled Water | 3 hours | 80°C | Varies | [4] |
| Oxidative Degradation | 3% H₂O₂ | 3 hours | 80°C | 15.48% | |
| Thermal Degradation | Dry Heat | 72 hours | 80°C | ~7.0% | [1] |
Mandatory Visualizations
Caption: Workflow for the generation, purification, and analysis of this compound.
Caption: Hypothesized anti-inflammatory signaling pathway of this compound.
Caption: Troubleshooting workflow for poor peak resolution in HPLC analysis.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Experimental Control of Macrophage Pro-Inflammatory Dynamics Using Predictive Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Assessment of Degradation Behavior of Aspirin and Atorvastatin Singly and in Combination by Using a Validated RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
Technical Support Center: In Vitro Stability of Salicylates
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with salicylate (B1505791) compounds in vitro. While the term "Tri-Salicylic acid" is not standard, this document addresses the stability of related and commonly used compounds such as Choline (B1196258) Magnesium Trisalicylate (a combination of choline salicylate and magnesium salicylate), as well as salicylic (B10762653) acid itself, which is the active moiety and primary degradation product of many salicylate derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of salicylates in my in vitro experiments?
A1: The main factors contributing to the degradation of salicylates in vitro are exposure to light (photodegradation), non-optimal pH, high temperatures (thermal degradation), and the presence of oxidizing agents. Alkaline conditions, in particular, can make salicylic acid more susceptible to degradation[1].
Q2: What is the typical degradation pathway for salicylate compounds?
A2: For salicylate salts like Choline Magnesium Trisalicylate, the initial step in an aqueous solution is dissociation into choline, magnesium, and salicylate ions. The salicylate can then undergo further degradation. A common pathway is oxidation, leading to the formation of hydroxylated byproducts such as 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid[2][3]. Under UV radiation, especially in the presence of oxidizing agents, salicylic acid can degrade into various intermediates, including dihydroxybenzoic acids, pyrocatechol, and phenol, before eventually mineralizing to smaller aliphatic acids[4].
Q3: What are the optimal storage conditions for salicylate solutions to minimize degradation?
A3: To minimize degradation, salicylate solutions should be protected from light and stored at cool temperatures. The pH of the solution is also a critical factor; neutral to slightly acidic conditions are generally preferred. For instance, choline salicylate has been found to be practically stable in neutral and acidic media but is photolabile in solution[2][5].
Q4: How can I monitor the degradation of my salicylate compound during an experiment?
A4: A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most common and reliable way to monitor the degradation of salicylates. This method can separate the intact drug from its degradation products, allowing for accurate quantification of both over time. A typical method would use a C18 column with a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer at pH 3.0) and an organic solvent like methanol (B129727) or acetonitrile, with UV detection around 230 nm[1][6].
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in solution color (e.g., yellowing or browning) | Oxidation or Photodegradation: Exposure to light or oxidizing agents can lead to the formation of colored byproducts. | 1. Prepare solutions fresh before use.2. Store solutions in amber vials or wrap containers in aluminum foil to protect from light.3. De-gas solvents and consider adding an antioxidant if compatible with your experimental setup. |
| Unexpected peaks in HPLC chromatogram | Degradation Products: New peaks that increase in area over time are likely degradation products. | 1. Conduct forced degradation studies (acid, base, peroxide, heat, light) to identify the retention times of potential degradation products[1].2. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks, which can help in elucidating their structure[2][3]. Common degradation products include 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid. |
| Decrease in the concentration of the parent salicylate over time | Hydrolysis, Photodegradation, or Thermal Degradation: The active compound is degrading under the experimental conditions. | 1. pH: Ensure the pH of your medium is optimal. Salicylic acid is more sensitive to degradation in alkaline conditions[1].2. Temperature: Conduct experiments at the lowest feasible temperature and avoid prolonged exposure to heat.3. Light: Protect your experimental setup from light, especially UV radiation[7][8]. |
| Poor reproducibility of results | Inconsistent Sample Handling and Storage: Variability in how samples are prepared, stored, and handled can lead to different rates of degradation. | 1. Standardize your protocol for solution preparation, storage time, and temperature.2. Prepare fresh solutions for each experiment whenever possible.3. Ensure all samples are treated identically regarding light and temperature exposure. |
Quantitative Data on Salicylate Degradation
The rate and extent of salicylate degradation are highly dependent on the specific conditions. The following tables summarize findings from various studies.
Table 1: Forced Degradation of Salicylic Acid
| Stress Condition | Reagent/Method | Duration | Temperature | Observations |
| Acid Hydrolysis | 0.1 N HCl | 30 min | 80°C | Degradation observed. |
| Alkaline Hydrolysis | 0.1 N NaOH | 30 min | 80°C | More sensitive to degradation compared to acidic conditions[1]. |
| Oxidation | 3% H₂O₂ | 30 min | 80°C | Degradation observed[1]. In another study with 10% H₂O₂, a 7.1% loss of choline salicylate was seen after 24h at room temperature[2]. |
| Thermal Degradation | Heating in thermostat | 30 min | 80°C | Degradation observed[1]. |
| Photodegradation | UV light at 254 nm | 24 h | Not specified | Degradation observed[1]. |
Table 2: Influence of pH on Photodegradation of Salicylic Acid
| pH | Degradation Rate | Notes |
| Acidic | Lower | Salicylic acid is more stable. |
| Neutral (pH 7) | Higher | Maximum degradation of salicylic acid with H₂O₂/UV was achieved at neutral pH[8]. |
| Alkaline | Highest | The photodegradation of salicylic acid is enhanced with an increase in pH[7]. |
Experimental Protocols
Stability-Indicating RP-HPLC Method for Salicylates
This protocol is a general guideline for developing a stability-indicating HPLC method for salicylic acid and its related compounds.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: Xorabax XBD C18 (150 x 4.6 mm, 5 µm) or equivalent[1].
-
Mobile Phase: A mixture of a buffered aqueous phase and an organic solvent. A common starting point is 0.05M Phosphate buffer (pH 3.0) and methanol in a ratio of 80:20 (v/v)[1].
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm[1].
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
-
Preparation of Solutions:
-
Standard Stock Solution (e.g., 200 µg/mL of Salicylic Acid): Accurately weigh 20 mg of salicylic acid reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase[1].
-
Working Standard Solution (e.g., 20 µg/mL): Dilute the stock solution appropriately with the mobile phase. For example, dilute 5 mL of the stock solution to 50 mL[1].
-
Sample Preparation: Prepare your experimental samples in the mobile phase to a concentration within the linear range of the assay.
-
Filtration: Filter all solutions through a 0.45 µm membrane filter before injection[1].
-
-
Forced Degradation Study:
-
To demonstrate the stability-indicating nature of the method, expose the salicylate to stress conditions (acid, base, oxidation, heat, and light) as described in Table 1.
-
Analyze the stressed samples by HPLC. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.
-
-
Method Validation:
-
Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
Caption: Primary degradation pathways for salicylate in vitro.
Caption: Workflow for assessing salicylate stability in vitro.
Caption: A decision tree for troubleshooting salicylate degradation.
References
- 1. longdom.org [longdom.org]
- 2. mdpi.com [mdpi.com]
- 3. Choline Salicylate Analysis: Chemical Stability and Degradation Product Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Choline Salicylate Analysis: Chemical Stability and Degradation Product Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Overcoming Low Solubility of Tri-Salicylic Acid in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low solubility of Tri-Salicylic acid in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in assays?
A1: this compound is a compound with a chemical structure containing three salicylic (B10762653) acid moieties. Its extended aromatic and ester structure contributes to its low aqueous solubility. In biological and chemical assays, poor solubility can lead to precipitation of the compound, resulting in inaccurate and unreliable experimental outcomes.
Q2: What are the common organic solvents for dissolving this compound?
A2: this compound is soluble in several common organic solvents. Dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol (B145695) are effective solvents for creating stock solutions. It is crucial to use high-purity, anhydrous solvents to ensure the stability of the compound.
Q3: What is the maximum recommended concentration of organic solvents like DMSO in cell-based assays?
A3: High concentrations of organic solvents can be toxic to cells. For most cell-based assays, it is recommended to keep the final concentration of DMSO below 0.5% (v/v) to minimize cytotoxicity and other off-target effects. It is always advisable to perform a vehicle control experiment to assess the impact of the solvent on your specific assay system.
Q4: How does pH influence the solubility of this compound in aqueous solutions?
A4: this compound is an acidic compound due to its carboxylic acid groups. Its aqueous solubility is expected to be pH-dependent. In acidic conditions (low pH), the carboxylic acid groups will be protonated, making the molecule less polar and thus less soluble in water. As the pH increases (becomes more alkaline), the carboxylic acid groups will deprotonate to form carboxylate salts, which are more polar and have a higher aqueous solubility.
Q5: Can I heat the solution to improve the solubility of this compound?
A5: Gentle warming can aid in the dissolution of this compound. However, prolonged exposure to high temperatures may cause degradation of the compound, particularly through hydrolysis of the ester linkages. If heating is necessary, it should be done cautiously and for a minimal amount of time. The stability of the compound under these conditions should be verified.
Q6: Are there any alternative methods to enhance the aqueous solubility of this compound without using high concentrations of organic solvents?
A6: Yes, several methods can be employed. The use of co-solvents, pH adjustment, and the addition of solubilizing agents like cyclodextrins or surfactants can significantly improve the aqueous solubility of poorly soluble compounds like this compound.
Troubleshooting Guide
Issue: this compound precipitates when added to my aqueous assay buffer.
Possible Causes and Solutions:
-
Low Aqueous Solubility: The inherent low solubility of this compound in neutral aqueous solutions is the most likely cause.
-
Solution 1: Use a Co-solvent. Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final organic solvent concentration is compatible with your assay.
-
Solution 2: Adjust the pH. If your assay allows, increasing the pH of the buffer can significantly increase the solubility of this compound.
-
Solution 3: Use a Solubilizing Agent. Incorporating excipients like cyclodextrins (e.g., SBE-β-CD) or surfactants can enhance solubility.
-
-
"Salting Out" Effect: High salt concentrations in your buffer can sometimes decrease the solubility of organic compounds.
-
Solution: If possible, try reducing the salt concentration of your buffer while maintaining the required ionic strength and osmolarity.
-
-
Temperature Effects: A decrease in temperature upon addition to a colder buffer can reduce solubility.
-
Solution: Ensure that your stock solution and assay buffer are at the same temperature before mixing.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent/System | Reported Solubility | Molar Concentration (approx.) |
| Dimethyl sulfoxide (DMSO) | 10 mg/mL[1][2] - 250 mg/mL | 26.4 mM - 660.8 mM |
| Dimethylformamide (DMF) | 25 mg/mL[1][2] | 66.1 mM |
| Ethanol | 25 mg/mL[1][2] | 66.1 mM |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL[3] | ≥ 5.5 mM |
Note: The reported solubility of this compound in DMSO varies across different suppliers. It is recommended to perform your own solubility tests.
Experimental Protocols
Protocol 1: Solubilization using DMSO as a Co-solvent
This protocol describes the preparation of a this compound stock solution in DMSO and its subsequent dilution into an aqueous buffer.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Aqueous assay buffer (e.g., Phosphate Buffered Saline, PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the desired amount of this compound.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex the solution vigorously until the solid is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Perform serial dilutions of the concentrated stock solution in DMSO to create intermediate concentrations.
-
-
Prepare the Final Working Solution:
-
Add a small volume of the DMSO stock solution to your pre-warmed aqueous assay buffer. It is critical to add the stock solution to the buffer and not the other way around to avoid precipitation.
-
Immediately vortex the solution to ensure rapid and uniform mixing.
-
Ensure the final concentration of DMSO in the working solution is below the tolerance limit of your assay (typically <0.5%).
-
Protocol 2: Enhancing Aqueous Solubility with Sulfobutylether-β-cyclodextrin (SBE-β-CD)
This protocol utilizes a cyclodextrin-based formulation to improve the aqueous solubility of this compound.
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline solution (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a 20% SBE-β-CD in Saline Solution:
-
Dissolve 2 g of SBE-β-CD powder in 10 mL of saline solution.
-
Mix until the powder is completely dissolved and the solution is clear. This solution can be stored at 4°C for up to one week.[3]
-
-
Prepare the Final Working Solution:
Visualizations
Caption: Troubleshooting workflow for overcoming low solubility of this compound.
Caption: Experimental workflows for solubilizing this compound.
References
Technical Support Center: Tri-Salicylic Acid and Related Salicylates
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Tri-Salicylic acid and other salicylates. This resource provides in-depth troubleshooting guides and frequently asked questions to assist you in interpreting unexpected experimental results and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it typically encountered?
A1: this compound is a linear oligomeric ester and a degradation product of aspirin (B1665792) (acetylsalicylic acid).[1] It is commonly formed under conditions of thermal stress.[1] Researchers may unexpectedly encounter this compound as an impurity or degradation product during the synthesis, formulation, or stability testing of salicylic (B10762653) acid or its derivatives.
Q2: What are the key challenges when working with Salicylic Acid?
A2: The primary challenges associated with salicylic acid are its poor water solubility and its potential for degradation. It is only slightly soluble in water at room temperature, which can complicate formulation and delivery.[2][3] Additionally, it can be incompatible with certain substances like iron salts and iodide, and exposure to sunlight can cause gradual discoloration.[4]
Q3: How can the solubility of Salicylic Acid be improved?
A3: Several methods can be employed to enhance the solubility of salicylic acid:
-
Temperature: Increasing the temperature of the water significantly improves solubility.[2][4]
-
pH Adjustment: Neutralizing salicylic acid with a base, such as sodium hydroxide (B78521), to form a salt like sodium salicylate (B1505791) dramatically increases its water solubility.[2]
-
Co-solvents: Using organic solvents like ethanol (B145695), glycols, or acetone (B3395972) is an effective way to dissolve salicylic acid.[2][5]
-
Hydrotropic Agents: The use of hydrotropic agents, such as ibuprofen (B1674241) sodium or sodium salicylate solutions, can increase the aqueous solubility of salicylic acid without resorting to organic solvents.[6]
-
Formulation Strategies: Techniques like spray drying with acacia solutions or creating complexes with cyclodextrins can also enhance solubility.[5]
Q4: What are the common analytical techniques for Salicylic Acid and its impurities?
A4: A variety of analytical methods are used for the determination and quantification of salicylic acid and its related compounds, including potential degradation products like this compound. High-Performance Liquid Chromatography (HPLC) is a widely used technique.[7][8] Other methods include UV-Visible Spectrophotometry, Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography (GC).[7]
Troubleshooting Guides
Issue 1: Unexpected Peak(s) in HPLC Analysis
Scenario: You are analyzing a sample of salicylic acid or an aspirin-based formulation and observe an unexpected peak, particularly at a higher retention time.
Possible Cause:
-
Formation of this compound: If the sample has been subjected to high temperatures, the unexpected peak could be this compound, a known thermal degradation product of aspirin.[1]
-
Other Degradation Products: Aspirin can hydrolyze to salicylic acid, and further degradation can occur.[8][9]
-
Impurities from Synthesis: The peak could correspond to unreacted starting materials or byproducts from the synthesis of salicylic acid, such as 4-hydroxybenzoic acid or 2,5-dihydroxybenzoic acid.[10]
Troubleshooting Steps:
-
Review Sample History: Assess if the sample has been exposed to thermal stress.
-
LC-MS Analysis: Use a mass spectrometer in line with your HPLC to determine the molecular weight of the compound in the unexpected peak. This compound has a molecular weight of 378.3 g/mol .[1]
-
Reference Standard: If available, run a reference standard of this compound to compare retention times.
-
Forced Degradation Study: Intentionally stress a sample of your starting material (e.g., aspirin) with heat and analyze it by HPLC to see if the unexpected peak increases, which would support its identity as a degradation product.
Troubleshooting Workflow for Unexpected HPLC Peaks
Caption: A logical workflow for identifying and addressing unexpected peaks in HPLC analysis.
Issue 2: Poor Solubility and Precipitation in Aqueous Formulations
Scenario: During the preparation of an aqueous solution of salicylic acid, the compound fails to dissolve completely or precipitates out of solution over time.
Possible Cause:
-
Low Aqueous Solubility: Salicylic acid has inherently low solubility in water at room temperature (less than 1 gram per 100 mL below 20°C).[2]
-
Incorrect pH: The pH of the solution can significantly impact the solubility of salicylic acid. In acidic conditions, it will be less soluble.[3][5]
-
Temperature Effects: A solution prepared at an elevated temperature may precipitate as it cools to room temperature.[2]
Troubleshooting Steps:
-
Verify pH: Measure the pH of your formulation. For improved solubility, consider adjusting the pH to be more neutral or alkaline, which will convert the salicylic acid to the more soluble salicylate salt.[2]
-
Use Co-solvents: Introduce a pharmaceutically acceptable co-solvent such as ethanol or propylene (B89431) glycol into your formulation.[5]
-
Increase Temperature: Gently heat the solution during preparation to aid dissolution, but be mindful of potential precipitation upon cooling.[2]
-
Consider Alternative Formulations: Explore the use of solubilizing agents or advanced delivery systems like nanoparticles to enhance and maintain solubility.[11][12]
Improving Salicylic Acid Solubility
Caption: Methods to overcome the poor aqueous solubility of salicylic acid.
Data Presentation
Table 1: Solubility of Salicylic Acid in Various Solvents
| Solvent | Solubility | Temperature | Reference |
| Water | < 1 g / 100 mL | < 20°C | [2] |
| Boiling Water | ~6.7 g / 100 mL | 100°C | [4] |
| Ethanol | 33.3 - 37 g / 100 mL | Room Temperature | [4] |
| DMF | 25 mg / mL | Room Temperature | [1] |
| DMSO | 10 mg / mL | Room Temperature | [1] |
Experimental Protocols
Protocol 1: Synthesis of Salicylic Acid via Hydrolysis of Methyl Salicylate
This protocol outlines a common laboratory synthesis of salicylic acid, where unexpected side products or low yields might be encountered.
Materials:
-
Methyl salicylate
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄), 1 M
-
Deionized water
-
100 mL round-bottom flask
-
Reflux condenser
-
Büchner funnel and vacuum filtration apparatus
-
Erlenmeyer flasks
-
Hot plate
Procedure:
-
Dissolve 5 g of NaOH in 25 mL of deionized water in a 100 mL round-bottom flask.
-
Add 2.2 mL of methyl salicylate to the NaOH solution. A white solid (the sodium salt of methyl salicylate) will form.[13]
-
Attach a reflux condenser and heat the mixture to reflux. Continue refluxing for 30 minutes to ensure complete hydrolysis.
-
Allow the mixture to cool to room temperature. If it becomes too hot, cool it further in an ice bath.[13]
-
Slowly and carefully add approximately 60-75 mL of 1 M H₂SO₄ to the cooled solution with swirling. A white precipitate of salicylic acid will form.[13]
-
Cool the mixture in an ice bath for 10-15 minutes to maximize precipitation.
-
Collect the crude salicylic acid crystals by vacuum filtration using a Büchner funnel.[13]
-
Recrystallization (Purification): a. Heat about 55 mL of deionized water in an Erlenmeyer flask to near boiling. b. Add the crude salicylic acid to the hot water and swirl to dissolve. Use the minimum amount of hot water necessary.[13][14] c. If insoluble impurities are present, perform a hot filtration. d. Allow the solution to cool slowly to room temperature, then cool in an ice-water bath to induce crystallization.[13][14] e. Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold water.[14] f. Dry the purified salicylic acid.
Protocol 2: HPLC Analysis of Aspirin and its Degradation Products
This protocol can be used to identify and quantify aspirin, salicylic acid, and potential degradation products like this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 column (e.g., 4.6 mm I.D. x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 20 mM ammonium acetate and methanol in a ratio of 80:20 (v/v).[8] Filter and degas the mobile phase.
-
Standard Preparation: a. Prepare stock solutions of aspirin, salicylic acid, and (if available) this compound in a suitable solvent like methanol. b. Prepare a series of working standards by diluting the stock solutions with the mobile phase to create a calibration curve.
-
Sample Preparation: a. Dissolve the sample in a suitable solvent. For instance, a tablet can be disintegrated in deionized water with sonication.[8] b. Filter the sample solution through a 0.45 µm syringe filter before injection.[8]
-
Chromatographic Conditions:
-
Analysis: a. Inject the standards to establish the calibration curve. b. Inject the prepared samples. c. Identify the peaks based on the retention times of the standards. Quantify the components using the calibration curve.
Signaling and Degradation Pathways
Aspirin Degradation Pathway
Caption: The degradation pathway of aspirin to salicylic acid and subsequently to this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. echemi.com [echemi.com]
- 3. quora.com [quora.com]
- 4. pharmacylibrary.com [pharmacylibrary.com]
- 5. ulprospector.com [ulprospector.com]
- 6. Analysis of Bulk Sample of Salicylic Acid by Application of Hydrotropic Solubilization Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hitachi-hightech.com [hitachi-hightech.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. scielo.br [scielo.br]
- 12. Nanoparticles-Based Delivery Systems for Salicylic Acid as Plant Growth Stimulator and Stress Alleviation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. theochem.mercer.edu [theochem.mercer.edu]
- 14. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
Technical Support Center: Refining Salicylic Acid Derivative Dosage for Cell Culture
A Note on "Tri-Salicylic Acid": Initial searches indicate that "this compound" is not a standard compound used in cell culture research. It is possible this term is a misnomer for a more common derivative of salicylic (B10762653) acid. This guide will focus on Acetylsalicylic Acid (Aspirin) , a widely studied derivative, to address questions related to refining dosage and troubleshooting experiments in cell culture. The principles and protocols discussed here are often applicable to other salicylic acid derivatives as well.
Frequently Asked Questions (FAQs)
Q1: What is Acetylsalicylic Acid (Aspirin) and why is it used in cell culture?
Acetylsalicylic Acid (Aspirin) is a non-steroidal anti-inflammatory drug (NSAID) that is broadly used in research to investigate cellular processes like inflammation, proliferation, and apoptosis.[1][2] In cell culture, it serves as a tool to explore the molecular pathways underlying these processes.[1] Its primary mechanism of action is the irreversible inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.[1][2]
Q2: What are the common cellular effects of Aspirin (B1665792) treatment?
Aspirin's effects are dose- and cell-type dependent but commonly include:
-
Inhibition of cell proliferation: Aspirin can halt the growth of various cell types, including cancer cells.[2][3]
-
Induction of apoptosis: At certain concentrations, it can trigger programmed cell death.[2][4][5]
-
Cell cycle arrest: It has been shown to arrest the cell cycle, often at the G0/G1 phase.[4]
-
Modulation of signaling pathways: Aspirin influences key pathways such as NF-κB, PI3K/Akt/mTOR, and MAPK.[1][3]
Q3: How should I prepare a stock solution of Aspirin for my cell culture experiments?
Aspirin is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) or 70% ethanol (B145695) to create a concentrated stock solution (e.g., 100 mM).[3] This stock solution should be stored in aliquots at -20°C to maintain stability. When treating cells, the stock is diluted in the culture medium to the desired final concentration. It is crucial to include a vehicle control (medium with the same concentration of DMSO or ethanol used for the highest Aspirin dose) in your experiments to account for any effects of the solvent.[3]
Q4: What concentration range of Aspirin should I start with?
The optimal concentration of Aspirin varies significantly between different cell lines. It is recommended to perform a dose-response experiment to determine the ideal range for your specific cell type. Based on published studies, a broad starting range could be from 10 µM to 5 mM.[2][4] For example, in MG-63 osteosarcoma cells, inhibitory effects on growth were seen at 20 µM, 100 µM, and 1000 µM.[4] In human lymphocytes, concentrations of 1, 3, and 5 mmol/l significantly decreased viability.[2]
Troubleshooting Guide
Issue 1: High levels of cell death even at low concentrations.
-
Possible Cause: The cell line may be particularly sensitive to Aspirin, or the compound may be affecting the pH of the culture medium.
-
Troubleshooting Steps:
-
Verify pH: Aspirin is acidic and can lower the pH of the culture medium, which in turn can cause cytotoxicity.[2] Measure the pH of your medium after adding Aspirin. If it drops significantly, you may need to buffer your medium or adjust the pH.
-
Lower the Concentration Range: Start with a much lower concentration range (e.g., nanomolar to low micromolar) and perform a detailed dose-response curve.
-
Reduce Treatment Duration: Shorten the incubation time with Aspirin (e.g., 6, 12, or 24 hours) to see if the toxicity is time-dependent.[3]
-
Check Solvent Toxicity: Ensure that the concentration of your solvent (e.g., DMSO) is not exceeding toxic levels (typically <0.5%). Run a vehicle-only control to confirm.
-
Issue 2: No observable effect on cell proliferation or viability.
-
Possible Cause: The concentration of Aspirin may be too low, the treatment duration too short, or the cell line may be resistant.
-
Troubleshooting Steps:
-
Increase Concentration: Broaden your dose-response curve to include higher concentrations (e.g., up to 5-10 mM), as some cell lines require higher doses to show an effect.[2]
-
Extend Treatment Duration: Increase the incubation time to 48 or 72 hours, as the effects of Aspirin on proliferation may take longer to become apparent.[3]
-
Confirm Compound Activity: Ensure your Aspirin stock solution is correctly prepared and has not degraded. Prepare a fresh stock if necessary.
-
Use a Different Assay: The chosen assay (e.g., MTT) may not be sensitive enough. Consider using a complementary assay, such as a direct cell count, BrdU incorporation for proliferation, or Annexin V/PI staining for apoptosis.
-
Issue 3: Inconsistent or not reproducible results.
-
Possible Cause: Inconsistent cell seeding density, variations in treatment conditions, or issues with the Aspirin stock solution.
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure that cells are seeded at a consistent density across all wells and experiments. Cells should be in the logarithmic growth phase when treated.
-
Control Treatment Variables: Maintain consistent incubation times, CO2 levels, and temperature. Ensure even mixing of Aspirin in the medium before adding it to the cells.
-
Aliquot Stock Solutions: Avoid repeated freeze-thaw cycles of your Aspirin stock solution by storing it in single-use aliquots.[3]
-
Data Presentation: Aspirin Dosage Effects
The following tables summarize quantitative data from studies on the effects of Aspirin in different cell lines.
Table 1: Effect of Aspirin on Cell Viability and Proliferation
| Cell Line | Concentration | Incubation Time | Effect | Reference |
| Human Lymphocytes | 1, 3, 5 mmol/l | 48 hours | Significant decrease in viability | [2] |
| MG-63 Osteosarcoma | 20, 100, 1000 µM | 24 hours | Inhibitory effect on growth | [4] |
| Hep-2 | 10, 50, 100, 200 µg/ml | 48 hours | Dose-dependent decrease in viability | [5] |
| Hep-2 | 100 µg/ml | 12, 24, 48 hours | Time-dependent decrease in viability | [5] |
Table 2: Effect of Aspirin on Apoptosis and Cell Cycle
| Cell Line | Concentration | Incubation Time | Effect | Reference |
| MG-63 Osteosarcoma | 20, 100, 1000 µM | 12 hours | Significantly increased apoptosis | [4] |
| MG-63 Osteosarcoma | 100, 1000 µM | 24 hours | Arrested cell cycle in G0/G1 phase | [4] |
| Hep-2 | 100 µg/ml | Not specified | Increased number of apoptotic cells | [5] |
Experimental Protocols
Protocol: Cell Viability Assessment using MTT Assay
This protocol is a standard method for assessing the effect of a compound on cell viability.[3]
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well tissue culture plates
-
Acetylsalicylic Acid (Aspirin)
-
DMSO or 70% ethanol (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Aspirin in complete culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Aspirin. Include wells for a vehicle control (medium with solvent) and an untreated control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium from the wells and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Below are diagrams illustrating key concepts related to the use of Aspirin in cell culture.
Caption: A typical experimental workflow for studying the effects of Aspirin in cell culture.
Caption: Key signaling pathways modulated by Aspirin in vitro.
References
- 1. benchchem.com [benchchem.com]
- 2. THE EFFECTS OF DIFFERENT CONCENTRATIONS OF ACETYLSALICYLIC ACID ON PROLIFERATION AND VIABILITY OF LYMPHOCYTES IN CELL CULTURE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effect of Aspirin on Cell Growth of Human MG-63 Osteosarcoma Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of aspirin on proliferation, invasion and apoptosis of Hep-2 cells via the PTEN/AKT/NF-κB/survivin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Anti-inflammatory Effects of Tri-Salicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative anti-inflammatory properties of Tri-Salicylic acid, a novel derivative of salicylic (B10762653) acid. Due to the limited availability of direct experimental data on this compound, this document extrapolates its potential efficacy and mechanisms of action based on the well-established anti-inflammatory profiles of salicylic acid and its renowned derivative, acetylsalicylic acid (aspirin). The experimental data presented for this compound is hypothetical and serves as a framework for potential validation studies.
Introduction
Salicylic acid is a cornerstone of anti-inflammatory therapy, with its derivatives being among the most widely used drugs globally.[1][2] These compounds are known to modulate various inflammatory pathways, primarily through the inhibition of prostaglandin (B15479496) synthesis.[1] this compound, as a trimer of salicylic acid, is conceptualized to offer modified pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced therapeutic efficacy or a more favorable safety profile. This guide explores these possibilities by comparing its projected performance against its parent compounds.
Comparative Data on Anti-inflammatory Activity
The following table summarizes the expected quantitative data for this compound in key in-vitro anti-inflammatory assays, benchmarked against salicylic acid and aspirin (B1665792).
| Parameter | This compound (Hypothetical) | Salicylic Acid | Acetylsalicylic Acid (Aspirin) | Reference Compound |
| COX-2 Inhibition (IC50) | 5 µM | 50 µM | 25 µM | Celecoxib (0.1 µM) |
| TNF-α Secretion Inhibition (IC50) | 10 µM | 100 µM | 75 µM | Adalimumab (0.01 µg/mL) |
| IL-6 Secretion Inhibition (IC50) | 15 µM | 120 µM | 90 µM | Tocilizumab (0.1 µg/mL) |
| NF-κB Nuclear Translocation Inhibition | High | Moderate | Moderate | Bay 11-7082 (5 µM) |
Note: The data for this compound is hypothetical and intended for illustrative purposes. Actual values would need to be determined through rigorous experimental validation.
Mechanisms of Action: A Comparative Overview
Salicylic acid and its derivatives exert their anti-inflammatory effects through multiple mechanisms.[3] While aspirin is a well-known irreversible inhibitor of cyclooxygenase (COX) enzymes, salicylic acid's primary mechanism is thought to be the modulation of inflammatory gene expression.[1][4]
Key Anti-inflammatory Pathways:
-
Inhibition of Prostaglandin Synthesis: Salicylates can suppress the production of prostaglandins, key mediators of inflammation, by inhibiting COX enzymes.[1]
-
Modulation of NF-κB Signaling: Salicylic acid has been shown to inhibit the activation of the transcription factor NF-κB, which plays a central role in the expression of pro-inflammatory genes.[5]
-
Antioxidant Activity: Salicylates possess antioxidant properties that may contribute to their anti-inflammatory effects.
It is postulated that this compound may exhibit a more potent or sustained effect on these pathways due to its larger molecular structure and potential for altered cellular uptake and metabolism.
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential in validating the anti-inflammatory effects of this compound.
In Vitro Assays
1. Cyclooxygenase (COX-2) Inhibition Assay:
-
Objective: To determine the 50% inhibitory concentration (IC50) of the test compound on COX-2 enzyme activity.
-
Methodology:
-
Purified recombinant human COX-2 enzyme is used.
-
The enzyme is pre-incubated with various concentrations of the test compound (this compound, salicylic acid, aspirin) or a known COX-2 inhibitor (e.g., celecoxib) for 15 minutes at room temperature.
-
The reaction is initiated by the addition of arachidonic acid as the substrate.
-
The conversion of arachidonic acid to prostaglandin H2 (PGH2) is measured using an enzyme immunoassay (EIA) for prostaglandin E2 (PGE2), a downstream product.
-
The IC50 value is calculated from the dose-response curve.
-
2. Cytokine Secretion Assay (TNF-α and IL-6):
-
Objective: To measure the inhibition of pro-inflammatory cytokine secretion from stimulated immune cells.
-
Methodology:
-
RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS) (1 µg/mL) to the cell culture medium.
-
After 24 hours of incubation, the cell culture supernatant is collected.
-
The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits.
-
The IC50 values are determined from the dose-response curves.
-
3. NF-κB Nuclear Translocation Assay:
-
Objective: To assess the effect of the test compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
-
Methodology:
-
RAW 264.7 cells are cultured on glass coverslips.
-
Cells are pre-treated with the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.
-
The cells are then fixed, permeabilized, and stained with an antibody specific for the p65 subunit of NF-κB.
-
A fluorescently labeled secondary antibody is used for visualization.
-
The subcellular localization of p65 is observed using fluorescence microscopy. A reduction in nuclear fluorescence compared to the LPS-treated control indicates inhibition of NF-κB translocation.
-
In Vivo Assay
1. Carrageenan-Induced Paw Edema in Rodents:
-
Objective: To evaluate the in vivo anti-inflammatory activity of the test compound in an acute inflammation model.
-
Methodology:
-
Male Wistar rats or Swiss albino mice are used.
-
The animals are orally administered the test compound (this compound, salicylic acid, aspirin) or a vehicle control one hour before the induction of inflammation.
-
A sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each animal to induce localized edema.
-
The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
-
Visualizations
Signaling Pathway Diagrams
Caption: NF-κB signaling pathway and the inhibitory role of this compound.
Caption: Inhibition of the COX-2 pathway by this compound.
Experimental Workflow Diagram
Caption: Workflow for validating the anti-inflammatory effects of this compound.
References
- 1. meinarztbedarf.com [meinarztbedarf.com]
- 2. Aspirin and Related Drugs | UW Orthopaedic Surgery and Sports Medicine [orthop.washington.edu]
- 3. Anti-inflammatory effects of aspirin and sodium salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 5. A novel naturally occurring salicylic acid analogue acts as an anti-inflammatory agent by inhibiting nuclear factor-kappaB activity in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
"Tri-Salicylic acid versus other salicylic acid derivatives"
A Comparative Guide to Salicylic (B10762653) Acid and Its Derivatives
An Objective Comparison of Salicylic Acid, Salsalate (B1681409), and Acetylsalicylic Acid for Researchers and Drug Development Professionals.
Introduction
Salicylic acid and its derivatives are cornerstone compounds in pharmacology and dermatology, prized for their anti-inflammatory, analgesic, antipyretic, and keratolytic properties. While the term "Tri-Salicylic acid" is not standard in chemical literature, it may refer to complex salicylates or proprietary formulations. One such compound, Choline Magnesium Trisalicylate, is a combination drug used for pain and inflammation relief.[1] Another possibility is a trimer of salicylic acid which has been identified as a thermal degradation product of aspirin (B1665792).[2][3] This guide provides a comparative analysis of the parent compound, salicylic acid, against two of its most clinically significant derivatives: Salsalate (salicylsalicylic acid) and Acetylsalicylic Acid (aspirin).
This document aims to provide an objective, data-driven comparison of these compounds' performance, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in their work.
Section 1: Comparative Analysis
Chemical Structures and Properties
The therapeutic and side-effect profiles of salicylic acid and its derivatives are intrinsically linked to their chemical structures. Salicylic acid is a simple organic compound containing a hydroxyl group and a carboxylic acid group.[4] Acetylsalicylic acid is the acetylated form of salicylic acid, a modification that significantly impacts its mechanism of action.[5] Salsalate is an ester dimer of two salicylic acid molecules.[6]
| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | Key Features |
| Salicylic Acid | 2-hydroxybenzoic acid | C₇H₆O₃ | 138.12 | Parent compound, active metabolite.[4] |
| Salsalate | 2-(2-hydroxybenzoyl)oxybenzoic acid | C₁₄H₁₀O₅ | 258.23 | Dimer of salicylic acid, insoluble in gastric acid.[7] |
| Acetylsalicylic Acid (Aspirin) | 2-acetoxybenzoic acid | C₉H₈O₄ | 180.16 | Acetylated derivative, irreversible COX inhibitor.[5][8] |
Mechanism of Action: A Focus on Cyclooxygenase (COX) Inhibition
The primary mechanism for the anti-inflammatory effects of salicylates is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins (B1171923).[9] However, the mode and potency of inhibition differ significantly between these compounds.
-
Acetylsalicylic Acid (Aspirin): Aspirin acts as an irreversible inhibitor of both COX-1 and COX-2 by acetylating a serine residue in the active site of the enzymes.[8] This irreversible action, particularly on platelet COX-1, is the basis for its long-lasting antiplatelet effect.[5] Aspirin is more potent against COX-1 than COX-2.[8]
-
Salicylic Acid: In its pure form, salicylic acid is a weak, reversible, and competitive inhibitor of COX-1 and COX-2 in vitro.[5][10] Its anti-inflammatory effects in vivo are also attributed to the suppression of COX-2 gene expression, potentially through the inhibition of the NF-κB transcription factor.[10][11]
-
Salsalate: Salsalate is hydrolyzed in the small intestine to two molecules of salicylic acid, which then exert their effects.[7] As a non-acetylated salicylate (B1505791), it does not inhibit platelet aggregation to the same extent as aspirin.[7]
The following table summarizes the inhibitory concentrations (IC50) for COX enzymes.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Notes |
| Acetylsalicylic Acid | 166 | 660 | Irreversible inhibition. |
| Sodium Salicylate | >1000 | >1000 | Weak, reversible inhibition.[12] |
Pharmacokinetic Profiles
The absorption, distribution, metabolism, and excretion of these compounds are critical to their therapeutic efficacy and safety.
| Parameter | Salicylic Acid | Salsalate | Acetylsalicylic Acid (Aspirin) |
| Absorption | Rapidly absorbed from the stomach and small intestine.[13] | Insoluble in gastric acid, absorbed in the small intestine.[7] | Rapidly absorbed, primarily in the stomach and small intestine.[14] |
| Metabolism | Metabolized in the liver.[15] | Hydrolyzed to two molecules of salicylic acid.[7] | Rapidly hydrolyzed to salicylic acid (half-life ~20 minutes).[5][8] |
| Active Form | Salicylic acid | Salicylic acid | Acetylsalicylic acid and salicylic acid |
| Plasma Half-life | 2-3 hours (low doses) | Dose-dependent | ~20 minutes (for aspirin) |
Comparative Efficacy and Safety
Anti-inflammatory Activity: While aspirin and salicylic acid are considered equipotent as anti-inflammatory agents, their mechanisms differ.[16] The anti-inflammatory action of both is thought to depend on the inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis by salicylate.[16]
Gastrointestinal Safety: A significant differentiator is the gastrointestinal (GI) side-effect profile. Aspirin is associated with a higher risk of GI mucosal injury and bleeding due to its direct inhibition of protective prostaglandins in the stomach.[17] Salsalate, being insoluble in gastric acid, causes significantly less gastroduodenal mucosal damage.[7][17]
| Study Finding | Aspirin | Salsalate | Reference |
| Gastroduodenal Mucosal Injury | Considerable injury | Minimal injury (similar to placebo) | [17] |
| Mucosal Prostaglandin Content | >90% reduction | No significant change | [17] |
| Fecal Gastrointestinal Blood Loss | Significantly higher | No greater than placebo | [7] |
Section 2: Experimental Protocols
In Vitro COX Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against COX-1 and COX-2.
Objective: To determine the IC50 values of test compounds for COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Test compounds (Salicylic acid, Acetylsalicylic acid, etc.).
-
Assay buffer (e.g., Tris-HCl buffer).
-
Detection system to measure prostaglandin E2 (PGE2) production (e.g., ELISA kit).
Procedure:
-
Enzyme Preparation: Dilute the COX enzymes in the assay buffer to the desired concentration.
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Incubation: In a microplate, add the enzyme, assay buffer, and the test compound (or vehicle control). Pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Reaction Termination: After a set incubation period (e.g., 10 minutes), stop the reaction using a suitable agent (e.g., a solution of HCl).
-
PGE2 Quantification: Measure the amount of PGE2 produced using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Skin Permeation Study (Franz Diffusion Cell)
This protocol describes a method to assess the percutaneous absorption of salicylic acid and its derivatives.
Objective: To evaluate the skin permeation characteristics of different salicylate formulations.
Materials:
-
Franz diffusion cells.
-
A suitable membrane (e.g., excised human or animal skin, or a synthetic membrane like nitrocellulose).[18]
-
Receptor solution (e.g., phosphate-buffered saline, pH 7.4).[19]
-
Test formulations containing the salicylate compounds.
-
High-Performance Liquid Chromatography (HPLC) system for quantification.
Procedure:
-
Membrane Preparation: Mount the skin or synthetic membrane onto the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Cell Assembly: Fill the receptor compartment with the receptor solution and ensure no air bubbles are trapped beneath the membrane. Maintain the temperature at 32-37°C to simulate physiological conditions.[18][19]
-
Formulation Application: Apply a known amount of the test formulation to the surface of the membrane in the donor compartment.
-
Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace the volume with fresh receptor solution.
-
Quantification: Analyze the concentration of the permeated compound in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of the drug permeated per unit area over time. Determine key permeation parameters such as the steady-state flux (Jss) and the permeability coefficient (Kp).
Section 3: Visualizations
Signaling Pathway: Cyclooxygenase (COX) Pathway
The following diagram illustrates the COX pathway and the points of inhibition by salicylates.
Caption: The Cyclooxygenase (COX) pathway and sites of inhibition by salicylates.
Experimental Workflow: In Vitro Skin Permeation Study
The diagram below outlines the workflow for a typical in vitro skin permeation experiment using a Franz diffusion cell.
Caption: Workflow for an in vitro skin permeation study using a Franz cell.
Conclusion
The choice between salicylic acid, salsalate, and acetylsalicylic acid depends on the desired therapeutic outcome and the acceptable risk profile.
-
Acetylsalicylic Acid (Aspirin) is unparalleled in its role as an antiplatelet agent due to its irreversible COX-1 inhibition. However, this comes at the cost of a higher potential for gastrointestinal side effects.
-
Salsalate offers a significant advantage in terms of gastrointestinal safety, making it a preferable option for chronic anti-inflammatory therapy where antiplatelet effects are not required.[7] Its efficacy is comparable to aspirin for treating inflammatory conditions.[7]
-
Salicylic Acid remains a valuable topical agent for its keratolytic properties and serves as the primary active metabolite for most systemic salicylates.[4] Its systemic use as a primary drug is less common than its derivatives due to taste and GI irritation.[5]
For drug development professionals, understanding these nuanced differences in mechanism, pharmacokinetics, and safety is crucial for designing new chemical entities or formulations that can optimize the therapeutic window of this versatile class of compounds. The provided experimental protocols serve as a foundation for conducting comparative studies to further elucidate the properties of novel salicylic acid derivatives.
References
- 1. Choline Magnesium Trisalicylate: MedlinePlus Drug Information [medlineplus.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Salicylic acid - Wikipedia [en.wikipedia.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Salsalate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. ahajournals.org [ahajournals.org]
- 9. asp-inc.com [asp-inc.com]
- 10. benchchem.com [benchchem.com]
- 11. pnas.org [pnas.org]
- 12. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Salicylic Acid (Aspirin) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. What is the mechanism of Choline Magnesium Trisalicylate? [synapse.patsnap.com]
- 16. Pharmacokinetics of aspirin and salicylate in relation to inhibition of arachidonate cyclooxygenase and antiinflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of salsalate and aspirin on mucosal injury and gastroduodenal mucosal prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dissipative Particle Dynamics Investigation of the Transport of Salicylic Acid through a Simulated In Vitro Skin Permeation Model [mdpi.com]
- 19. researchgate.net [researchgate.net]
The Reproducibility of Tri-Salicylic Acid Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of experimental findings is a cornerstone of scientific advancement. This guide provides a comparative analysis of Tri-Salicylic acid and its alternatives, focusing on available experimental data, methodologies, and relevant signaling pathways to aid researchers in designing robust and reproducible studies in areas such as inflammation, obesity, and diabetes. While direct experimental data on the reproducibility of this compound is limited in publicly available literature, this guide leverages data from its parent compound, salicylic (B10762653) acid, and its derivatives to provide a valuable comparative framework.
Comparative Analysis of Quantitative Data
To ensure clarity and facilitate comparison, the following tables summarize key quantitative parameters for salicylic acid (as a proxy for this compound) and its common alternatives. It is important to note that the exact values for this compound may vary, and these tables should be used as a reference point for experimental design.
Table 1: Acute Oral Toxicity Data
| Compound | Species | LD50 (g/kg) |
| Salicylic Acid | Rat | 0.891 - 1.58[1] |
| Butyloctyl Salicylate (B1505791) | Rat | > 5[1] |
| Ethylhexyl Salicylate | Rat | > 2[1] |
| Isodecyl Salicylate | Rat | No toxicity up to 4.83[1] |
| Methyl Salicylate | Rat | 0.887 - 1.25[1] |
| Sodium Salicylate | Rat | 0.9 - 1.7[1] |
| Tridecyl Salicylate | Rat | > 1.98[1] |
Table 2: Efficacy in Acne Treatment (Comparative Study)
| Treatment | Total Improvement | Comedone Improvement | Inflammatory Lesion Improvement |
| Salicylic Acid (30%) | 95% | 70% | 85%[2] |
| Trichloroacetic Acid (25%) | 85% | 80% | 80%[2] |
Key Signaling Pathways
Salicylates are known to exert their therapeutic effects through the modulation of key signaling pathways involved in inflammation and metabolism. It is hypothesized that this compound interacts with similar pathways.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In inflammatory conditions, IκB kinase-β (IKKβ) is activated, leading to the activation of NF-κB and subsequent expression of pro-inflammatory cytokines. Salicylates have been shown to suppress NF-κB signaling, potentially by inhibiting IKKβ.[3]
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
AMPK Signaling Pathway in Metabolism
AMP-activated protein kinase (AMPK) is a key energy sensor that plays a crucial role in regulating cellular metabolism. Activation of AMPK can lead to increased fatty acid oxidation and reduced lipid synthesis, which is beneficial in metabolic disorders like type 2 diabetes. High concentrations of salicylates have been shown to directly activate AMPK.[3]
Caption: Activation of the AMPK signaling pathway by high concentrations of salicylates.
Experimental Protocols
To ensure the reproducibility of experimental results, detailed and standardized protocols are essential. The following sections outline key experimental methodologies.
Quantitative Analysis of this compound
A robust and validated analytical method is crucial for accurate quantification of this compound in biological matrices. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a highly sensitive and specific method for this purpose.
Protocol: Quantification of this compound in Serum using LC-MS
-
Sample Preparation:
-
Perform solid-phase extraction of serum samples to remove proteins and other interfering substances.
-
Elute the analyte and evaporate the solvent.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS Analysis:
-
Inject the prepared sample into an LC-MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Employ an electrospray ionization (ESI) source, likely in negative ion mode for the acidic nature of the compound.
-
Monitor the specific mass-to-charge ratio (m/z) of this compound and an internal standard for quantification.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of this compound.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
Experimental Workflow for Evaluating Anti-Inflammatory Efficacy
The following workflow outlines a typical experimental procedure to assess the anti-inflammatory effects of this compound in a cell-based assay.
Caption: A typical experimental workflow for evaluating the anti-inflammatory efficacy of this compound.
Alternatives to this compound
Several natural and synthetic compounds are being investigated as alternatives to traditional salicylates, potentially offering improved efficacy and safety profiles.
-
Gaultherin: A natural salicylate found in some plants, which acts as a prodrug of salicylic acid. It is suggested to have a better gastrointestinal safety profile compared to aspirin (B1665792) due to its controlled release mechanism and selective inhibition of COX-2.[4]
-
Amorfrutins, Ginkgolic Acid, Grifolic Acid, Tetrahydrocannabinolic Acid, and Cannabidiolic Acid: These natural salicylates have shown potential in preclinical studies for various diseases, including cancer, neurodegenerative disorders, and microbial infections.[5]
-
Methyl salicylate 2-O-β-D-lactoside (DL0309): A molecule isolated from a traditional Chinese medicinal herb that has demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[6]
Conclusion
While the direct body of evidence on the reproducibility of this compound research is still emerging, a wealth of information on salicylic acid and its derivatives provides a strong foundation for designing and interpreting experiments. By utilizing standardized protocols, robust analytical methods, and a thorough understanding of the underlying signaling pathways, researchers can enhance the reproducibility and reliability of their findings. The exploration of novel alternatives to traditional salicylates also presents exciting opportunities for the development of new therapeutics with improved efficacy and safety profiles. This guide serves as a resource to support these endeavors and promote a culture of rigorous and reproducible science.
References
- 1. cir-safety.org [cir-safety.org]
- 2. Trichloroacetic Acid Versus Salicylic Acid in the Treatment of Acne Vulgaris in Dark-Skinned Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salicylic acid: old and new implications for the treatment of type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Natural Salicylates and Their Roles in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel naturally occurring salicylic acid analogue acts as an anti-inflammatory agent by inhibiting nuclear factor-kappaB activity in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Tri-Salicylic Acid
This guide provides a detailed comparison of analytical methods for the quantification of salicylic (B10762653) acid, the active moiety of Tri-Salicylic Acid (Choline Magnesium Trisalicylate). The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of validated methods, enabling an informed selection based on specific analytical needs. The comparison focuses on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Visible Spectrophotometry, with supporting experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method is critical for accurate and reliable quantification of salicylic acid in pharmaceutical formulations. The following table summarizes the key performance parameters of two commonly employed techniques: RP-HPLC and UV-Visible Spectrophotometry.
| Parameter | RP-HPLC Method | UV-Visible Spectrophotometry Method |
| Principle | Chromatographic separation followed by UV detection. | Formation of a colored complex with ferric chloride and measurement of absorbance.[1][2] |
| Linearity Range | 5-30 µg/ml[3][4][5] | 10-90 µg/ml[1][2] |
| Correlation Coefficient (R²) | 0.999[3][4][5] | 0.998[1] |
| Limit of Detection (LOD) | 0.03 µg/mL[6] | Not explicitly stated, but method is for trace amounts. |
| Limit of Quantitation (LOQ) | 0.1 µg/mL[6] | Not explicitly stated. |
| Detection Wavelength (λmax) | 230 nm[3][4][5] | 505 nm[1][2] |
| Key Advantages | High specificity, accuracy, and suitability for stability-indicating assays.[3][4][5] | Simple, rapid, and economical for routine quality control.[2] |
| Key Disadvantages | Requires more sophisticated equipment and longer analysis time. | Potential for interference from other substances that form colored complexes with ferric chloride. |
Experimental Protocols
Detailed methodologies for the RP-HPLC and UV-Visible Spectrophotometry assays are provided below. These protocols are based on validated methods reported in the literature.
This method is designed for the determination of salicylic acid in Choline Magnesium Trisalicylate (Trilisate) tablets.[3][4]
a. Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent Model 1100 series HPLC with a UV-Visible absorbance detector.[4]
-
Mobile Phase: A mixture of 0.05M phosphate (B84403) buffer (pH 3.0) and methanol (B129727) in a ratio of 80:20 v/v.[4] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[4]
-
Run Time: 8 min.[4]
b. Preparation of Standard Solution:
-
Accurately weigh 20 mg of Salicylic Acid reference standard into a 100 ml volumetric flask.
-
Dissolve and make up to volume with the mobile phase to obtain a stock solution of 200 µg/ml.[4]
-
Dilute 5 ml of the stock solution to 50 ml with the mobile phase to get a working standard solution of 20 µg/ml.[4]
c. Preparation of Sample Solution:
-
Weigh and finely powder 20 Trilisate tablets.
-
Accurately weigh a quantity of the powder equivalent to 100 mg of Salicylic Acid and transfer it to a 100 ml volumetric flask.
-
Add the mobile phase and sonicate for 30 minutes to ensure complete dissolution.[3]
-
Make up to volume with the mobile phase and filter the solution.
-
Dilute 2.0 ml of the filtrate to 100 ml with the mobile phase.[3]
d. Method Validation Parameters: The method was validated for selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy as per ICH guidelines.[3][4]
This method is suitable for the detection of salicylic acid as an impurity in pharmaceutical dosage forms.[1][2]
a. Instrumentation:
-
UV-Visible Spectrophotometer.
b. Reagents:
-
1% Ferric Chloride solution.[2]
c. Principle: Salicylic acid reacts with ferric chloride to form a colored complex, which can be measured spectrophotometrically.[1][2] The yellow aqueous solution of ferric chloride turns dark blue in the presence of salicylic acid.[1]
d. Preparation of Standard Curve:
-
Prepare a series of standard solutions of salicylic acid in the concentration range of 10-90 µg/ml.[1][2]
-
To each standard solution, add 1% ferric chloride solution.
-
Measure the absorbance of the resulting colored solutions at 505 nm against a blank solution (1% ferric chloride).[2]
-
Plot a calibration curve of absorbance versus concentration.
e. Analysis of Sample:
-
Prepare a sample solution of the pharmaceutical dosage form.
-
Add 1% ferric chloride solution to the sample solution.
-
Measure the absorbance of the solution at 505 nm.
-
Determine the concentration of salicylic acid in the sample from the calibration curve.
f. Method Validation: The method was validated for linearity, with a reported correlation coefficient of 0.998 in the range of 10-90 µg/ml.[1] Specificity was also assessed through interference testing with common excipients.[1]
Visualized Experimental Workflows
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for RP-HPLC analysis of Salicylic Acid.
Caption: Workflow for UV-Vis Spectrophotometry of Salicylic Acid.
References
- 1. Develop UV method for salicylic acid impurity in pharmaceuticals. [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. longdom.org [longdom.org]
- 5. Stability Indicating RP-HPLC method Development and Validation of Salicylic Acid in Choline Magnesium Trisalicilate (Trilisate) Tablets | Semantic Scholar [semanticscholar.org]
- 6. Development and validation of a high performance liquid chromatography method for the simultaneous determination of aspirin and folic acid from nano-particulate systems - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Tri-Salicylic Acid Binding to Cyclooxygenase-2 (COX-2): A Comparative Guide to Experimental Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key biophysical techniques used to confirm and characterize the binding of small molecules, such as Tri-Salicylic acid, to their protein targets. Here, we focus on Cyclooxygenase-2 (COX-2), a crucial enzyme in the inflammatory pathway and a common target for non-steroidal anti-inflammatory drugs (NSAIDs). Objective comparison of experimental data is essential for validating potential drug candidates and understanding their mechanism of action.
Introduction to Binding Affinity and its Importance
The interaction between a ligand (e.g., this compound) and its protein target (COX-2) is fundamental to its pharmacological effect. Quantifying the binding affinity, kinetics, and thermodynamics of this interaction is a critical step in drug discovery and development. This guide will delve into three widely used techniques for this purpose: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Analysis of Binding Characteristics
The following table summarizes hypothetical, yet realistic, quantitative data for the binding of this compound and two control compounds to COX-2, as determined by SPR, ITC, and a functional assay.
| Compound | Method | K_D (nM) | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | ΔH (kcal/mol) | -TΔS (kcal/mol) | IC₅₀ (µM) |
| This compound | SPR | 150 | 2.5 x 10⁵ | 3.75 x 10⁻² | - | - | - |
| ITC | 180 | - | - | -8.5 | -2.1 | - | |
| Functional Assay | - | - | - | - | - | 1.2 | |
| Salicylic acid | SPR | 5,000 | 1.0 x 10⁴ | 5.0 x 10⁻² | - | - | - |
| ITC | 6,200 | - | - | -5.2 | -3.5 | - | |
| Functional Assay | - | - | - | - | - | 55 | |
| Celecoxib (Control) | SPR | 25 | 5.0 x 10⁵ | 1.25 x 10⁻² | - | - | - |
| ITC | 30 | - | - | -10.2 | -1.8 | - | |
| Functional Assay | - | - | - | - | - | 0.04 |
Experimental Protocols
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., COX-2) immobilized on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time.
Detailed Methodology:
-
Protein Immobilization:
-
Recombinant human COX-2 is immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
The protein is diluted in 10 mM sodium acetate (B1210297) buffer (pH 4.5) to a concentration of 50 µg/mL.
-
The sensor surface is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
The COX-2 solution is injected over the activated surface until the desired immobilization level (approximately 10,000 Resonance Units) is reached.
-
Remaining active esters are deactivated with an injection of 1 M ethanolamine-HCl (pH 8.5).
-
-
Binding Analysis:
-
A running buffer of HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) is used.
-
This compound and control compounds are serially diluted in the running buffer, typically ranging from 1 nM to 10 µM.
-
Each concentration is injected over the COX-2 and a reference flow cell (without immobilized protein) for a set association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).
-
The sensor surface is regenerated between cycles using a pulse of 10 mM glycine-HCl (pH 2.5).
-
-
Data Analysis:
-
The response data is double-referenced by subtracting the signal from the reference flow cell and a buffer-only injection.
-
The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[1]
Detailed Methodology:
-
Sample Preparation:
-
Recombinant human COX-2 is extensively dialyzed against the ITC running buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl).
-
This compound and control compounds are dissolved in the same final dialysis buffer. All solutions are degassed prior to use.
-
-
Titration:
-
The sample cell is filled with a solution of COX-2 (typically 10-20 µM).
-
The injection syringe is loaded with a concentrated solution of the compound (typically 100-200 µM).
-
A series of small injections (e.g., 2 µL) of the compound are made into the sample cell at regular intervals (e.g., 150 seconds) while the temperature is maintained at a constant value (e.g., 25°C).
-
-
Data Analysis:
-
The heat change associated with each injection is measured and plotted against the molar ratio of the compound to the protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (K_D), stoichiometry (n), and the enthalpy of binding (ΔH).[2]
-
The Gibbs free energy (ΔG) and the entropy of binding (ΔS) are calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS, where K_A = 1/K_D.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide atomic-level information about the binding interaction. Two common ligand-observed and protein-observed techniques are Saturation Transfer Difference (STD) NMR and Chemical Shift Perturbation (CSP), respectively.
Detailed Methodology for Saturation Transfer Difference (STD) NMR:
-
Sample Preparation:
-
A solution containing a low concentration of COX-2 (e.g., 10-50 µM) and a higher concentration of this compound (e.g., 1-2 mM) is prepared in a deuterated buffer (e.g., 50 mM Phosphate buffer in D₂O, pD 7.4).
-
-
NMR Data Acquisition:
-
Two spectra are acquired: an "on-resonance" spectrum and an "off-resonance" spectrum.
-
For the on-resonance spectrum, a selective saturation pulse is applied at a frequency where only protein resonances appear (e.g., -1 ppm).
-
For the off-resonance spectrum, the saturation pulse is applied at a frequency far from any protein or ligand signals (e.g., 40 ppm).[3]
-
The saturation is transferred from the protein to the bound ligand via spin diffusion.
-
-
Data Analysis:
-
The off-resonance spectrum is subtracted from the on-resonance spectrum to generate the STD spectrum.
-
Only the signals from the ligand that binds to the protein will appear in the STD spectrum.[4] The relative intensities of the signals can provide information about which parts of the ligand are in closest proximity to the protein in the bound state.
-
Detailed Methodology for Chemical Shift Perturbation (CSP):
-
Sample Preparation:
-
A sample of uniformly ¹⁵N-labeled COX-2 (e.g., 0.1-0.5 mM) is prepared in a suitable NMR buffer.
-
A concentrated stock solution of this compound is prepared in the same buffer.
-
-
NMR Data Acquisition:
-
A 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled COX-2 is recorded in the absence of the ligand.
-
This compound is then titrated into the protein sample in small increments, and a ¹H-¹⁵N HSQC spectrum is recorded after each addition.
-
-
Data Analysis:
-
The spectra are overlaid, and the chemical shifts of the backbone amide peaks of COX-2 are monitored.
-
Changes in the chemical shifts of specific amino acid residues upon ligand binding indicate that these residues are in or near the binding site.[5]
-
The magnitude of the chemical shift changes can be plotted against the ligand concentration to determine the dissociation constant (K_D).
-
Visualizations
Experimental Workflow
Caption: A general workflow for hit validation.
COX-2 Signaling Pathway
Caption: Inhibition of the COX-2 pathway.
References
In Vivo Efficacy of Salicylic Acid Formulations in Psoriasis: A Comparative Guide
This guide provides an objective comparison of the in vivo performance of a novel salicylic (B10762653) acid-loaded microemulgel with other established topical treatments for psoriasis. The data presented is based on pre-clinical and clinical studies to aid researchers, scientists, and drug development professionals in evaluating the therapeutic potential of salicylic acid-based formulations.
Comparative Efficacy of Topical Psoriasis Treatments
The following tables summarize the in vivo efficacy of a salicylic acid-loaded microemulgel compared to alternative topical therapies for psoriasis, including corticosteroids, vitamin D analogues (calcipotriol), and retinoids (tazarotene). Efficacy is primarily assessed by the Psoriasis Area and Severity Index (PASI) score, which evaluates erythema (redness), induration (thickness), and desquamation (scaling) of psoriatic lesions.
Table 1: In Vivo Efficacy of Salicylic Acid Microemulgel in an Imiquimod (B1671794) (IMQ)-Induced Psoriatic Plaque Model
| Treatment Group | Mean PASI Score Reduction (%) | Key Findings |
| Salicylic Acid Microemulgel | Significant reduction compared to control | Showed greater penetration and drug retention in ex vivo studies. Non-irritating on rat skin.[1] |
| Marketed Product (unspecified) | Less significant reduction than microemulgel | The salicylic acid-loaded microemulgel demonstrated superior antipsoriatic activity.[1] |
Table 2: Comparative Efficacy of Alternative Topical Treatments for Psoriasis from Clinical Studies
| Treatment | Efficacy Outcomes |
| Topical Corticosteroids | In various studies, 30-90% of patients achieved >50% improvement in psoriasis severity, with 7-85% achieving >75% improvement.[2][3] For scalp psoriasis, 40-75% of patients experienced >75% improvement.[2][3] |
| Calcipotriol (B1668217) (Vitamin D3 Analogue) | A 4-week study showed a mean PASI score reduction from 14.2 to 6.3, compared to a reduction from 14.1 to 9.2 with placebo.[4] Long-term studies of up to 6 months have shown sustained efficacy.[5][6] |
| Tazarotene (Topical Retinoid) | Tazarotene gels (0.05% and 0.1%) were significantly superior to vehicle in reducing plaque elevation, scaling, and erythema, with effects often seen as early as week 1.[7] A sustained therapeutic effect was observed for 12 weeks post-treatment.[7] |
Experimental Protocols
Imiquimod (IMQ)-Induced Psoriatic Plaque Model
This animal model is widely used to mimic human plaque-type psoriasis and to screen for potential therapeutics.[8][9][10]
-
Animal Model: Typically, female C57BL/6 or BALB/c mice are used.[8][9]
-
Induction of Psoriasis-like Lesions: A daily topical dose of 5% imiquimod cream (Aldara) is applied to the shaved back and/or ear of the mice for 5 to 9 consecutive days.[8][11] The amount of cream can range from 25 mg to 62.5 mg depending on the specific protocol.[9]
-
Treatment Administration: Test articles, such as the salicylic acid-loaded microemulgel, vehicle controls, and positive controls (e.g., dexamethasone), are administered topically once daily, typically starting from the first day of IMQ application and continuing for the duration of the experiment.[11]
-
Efficacy Assessment: The severity of the psoriatic lesions is evaluated using a modified Psoriasis Area and Severity Index (PASI). This involves scoring the erythema (redness), scaling, and skin thickness on a scale (e.g., 0 to 4).[8] Skin and ear thickness are measured using calipers.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and skin and ear tissues are collected for histological analysis to assess for epidermal thickening (acanthosis), parakeratosis, and immune cell infiltration.[8][10] Cytokine analysis from tissue homogenates can also be performed to measure levels of pro-inflammatory cytokines like IL-17A, IL-23, and IL-22.[8]
Visualizations
Below are diagrams illustrating the experimental workflow for the in vivo validation and the signaling pathway modulated by salicylic acid.
Mechanism of Action: Inhibition of the NF-κB Pathway
Salicylic acid exerts its anti-inflammatory effects in part through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[12][13][14][15][16] In inflammatory conditions, stimuli such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) activate the IκB kinase (IKK) complex.[13][14] IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including TNF-α, Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[12][16] Salicylic acid can directly bind to and inhibit the activity of IKKβ, a key component of the IKK complex.[13] This prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the expression of pro-inflammatory genes.[12][15]
References
- 1. Unlocking relief: formulation, characterization, and in vivo assessment of salicylic acid-loaded microemulgel for psoriasis management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topical corticosteroids in plaque psoriasis: a systematic review of efficacy and treatment modalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and safety of calcipotriol (MC 903) ointment in psoriasis vulgaris. A randomized, double-blind, right/left comparative, vehicle-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term efficacy and tolerability of topical calcipotriol in psoriasis. Results of an open study. | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 6. Long-term efficacy and tolerability of topical calcipotriol in psoriasis. Results of an open study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tazarotene gel, a new retinoid, for topical therapy of psoriasis: vehicle-controlled study of safety, efficacy, and duration of therapeutic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 9. frontierspartnerships.org [frontierspartnerships.org]
- 10. criver.com [criver.com]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. A novel naturally occurring salicylic acid analogue acts as an anti-inflammatory agent by inhibiting nuclear factor-kappaB activity in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The anti-inflammatory agents aspirin and salicylate inhibit the activity of I(kappa)B kinase-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Tri-Salicylic Acid: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Tri-Salicylic acid against established inhibitors of key inflammatory signaling pathways. Due to the limited availability of direct quantitative data for this compound, this document serves as a foundational resource, presenting robust data on well-characterized inhibitors and offering detailed protocols to enable independent benchmarking studies.
This compound, a degradation product of aspirin (B1665792), is a molecule of interest for its potential therapeutic applications in inflammation, obesity, diabetes, and cardiovascular disease.[1] Its structural similarity to salicylic (B10762653) acid, the primary metabolite of aspirin, suggests a potential role in modulating inflammatory pathways. Salicylic acid and its parent compound, aspirin, are known to interfere with inflammatory signaling, primarily through the inhibition of cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) pathway.[2][3]
This guide will focus on two key pathways central to inflammation:
-
The Cyclooxygenase (COX) Pathway: COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[2] Aspirin is a well-known irreversible inhibitor of both COX-1 and COX-2.[2]
-
The NF-κB Signaling Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[3] Salicylates have been shown to inhibit the activation of NF-κB.[3]
Quantitative Comparison of Known Inhibitors
To provide a clear benchmark, the following tables summarize the inhibitory activities of well-established COX and NF-κB inhibitors.
Table 1: Inhibitory Activity of Known Cyclooxygenase (COX) Inhibitors
| Inhibitor | Target | IC50 | Assay Conditions |
| Aspirin | COX-1 | ~60 µM | Purified ovine COX-1, arachidonic acid substrate |
| COX-2 | ~1.2 mM | Purified ovine COX-2, arachidonic acid substrate | |
| Ibuprofen | COX-1 | ~5 µM | Purified ovine COX-1, arachidonic acid substrate |
| COX-2 | ~20 µM | Purified ovine COX-2, arachidonic acid substrate | |
| Celecoxib | COX-1 | ~7.6 µM | Human recombinant COX-1 |
| COX-2 | ~0.04 µM | Human recombinant COX-2 |
IC50 values can vary depending on the specific assay conditions, enzyme source, and substrate concentration.
Table 2: Inhibitory Activity of Known NF-κB Inhibitors
| Inhibitor | Target Pathway | IC50 | Cell Line |
| BAY 11-7085 | IKKβ (inhibits IκBα phosphorylation) | ~10 µM | Jurkat T cells (TNF-α induced) |
| Curcumin | Multiple targets in the NF-κB pathway | ~7 µM | U937 cells (PMA induced) |
| Salicylic Acid | IKKβ (inhibits IκBα phosphorylation) | 5-20 mM | Jurkat T cells (TNF-α induced) |
The inhibitory concentration of NF-κB inhibitors can be cell-type and stimulus-dependent.
This compound: An Uncharacterized Potential Inhibitor
Currently, there is a lack of publicly available data detailing the specific IC50 or Ki values of this compound against COX-1, COX-2, or components of the NF-κB pathway. Its structural relationship to salicylic acid suggests that it may possess anti-inflammatory properties, but direct experimental evidence is needed to quantify its potency and selectivity. The experimental protocols provided in this guide are designed to facilitate such investigations.
Experimental Protocols
To enable the direct benchmarking of this compound, the following are detailed methodologies for key in vitro assays.
Cyclooxygenase (COX) Inhibition Assay
This protocol describes a method to determine the inhibitory activity of a test compound against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (this compound) and known inhibitors (e.g., aspirin)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Detection reagent (e.g., a fluorescent probe to measure prostaglandin (B15479496) production)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the COX enzyme (either COX-1 or COX-2).
-
Add the test compound or a known inhibitor at various concentrations to the reaction mixture.
-
Pre-incubate the enzyme with the compound for a specified time (e.g., 15 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate for a specific time (e.g., 10 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a stopping reagent or by heat inactivation).
-
Measure the amount of prostaglandin produced using a suitable detection method, such as a fluorescent or colorimetric assay.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
NF-κB Reporter Assay
This protocol outlines a cell-based assay to measure the inhibition of NF-κB activation.
Materials:
-
A human cell line stably transfected with an NF-κB-responsive luciferase reporter construct (e.g., HEK293-NF-κB-luc).
-
Cell culture medium and supplements.
-
A stimulating agent to activate the NF-κB pathway (e.g., Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS)).
-
Test compound (this compound) and a known NF-κB inhibitor (e.g., BAY 11-7085).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or a known inhibitor for a specific duration (e.g., 1 hour).
-
Stimulate the cells with an NF-κB activating agent (e.g., TNF-α) for a defined period (e.g., 6 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition of NF-κB activation for each concentration of the test compound relative to the stimulated control without any inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Pathways and Workflows
To further clarify the mechanisms and experimental designs, the following diagrams are provided.
References
A Comparative Analysis of Salicylic Acid in Dermatological Applications
Introduction: This guide provides a statistical analysis of Salicylic (B10762653) Acid's performance in topical dermatological applications, particularly for the treatment of acne vulgaris. Due to the limited availability of direct comparative studies on Tri-Salicylic Acid, this analysis focuses on Salicylic Acid, a compound with similar reported properties. The data presented here is compiled from various clinical studies to offer an objective comparison with alternative treatments.
Quantitative Data Summary
The following tables summarize the efficacy and safety of Salicylic Acid in comparison to other chemical peeling agents for the treatment of acne vulgaris.
Table 1: Comparative Efficacy of Salicylic Acid Peels vs. Trichloroacetic Acid (TCA) Peels
| Parameter | Salicylic Acid (30%) | Trichloroacetic Acid (25%) | Key Findings |
| Total Improvement | 95% | 85% | Salicylic acid showed a higher overall improvement rate.[1] |
| Comedonal Lesion Improvement | 70% | 80% | TCA was more effective in treating non-inflammatory comedonal lesions.[1][2] |
| Inflammatory Lesion Improvement | 85% | 80% | Salicylic acid was more effective for inflammatory lesions.[1][2] |
| Michaelsson Acne Score (MAS) Improvement | Statistically significant reduction from baseline | Statistically significant reduction from baseline | No significant difference between the two groups.[3] |
Table 2: Efficacy of Combination Therapies
| Treatment | Efficacy | Key Findings |
| Supramolecular Salicylic Acid (SSA) 30% + Intense Pulsed Light (IPL) | Higher improvement in spots, wrinkles, texture, pores, UV spots, brown spots, and red areas compared to SSA 30% alone. | The combination therapy demonstrated superior efficacy in improving various skin parameters.[4] |
| 1.5% Salicylic Acid Cream (with antioxidants) | 95% of patients showed improvement in facial acne within 4 weeks. | The optimized formulation was shown to be safe and effective, particularly for mild-to-moderate acne.[5] |
| Salicylic Acid-based Products (Combined Treatment) | Significant improvement in acne lesions over 8 weeks. | A combined approach using multiple salicylic acid-based products is effective and well-tolerated.[6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are outlined below.
Protocol 1: Comparative Study of 30% Salicylic Acid and 25% Trichloroacetic Acid Peels
-
Objective: To compare the therapeutic efficacy of 25% TCA peels with 30% Salicylic Acid peels in patients with acne vulgaris.[1]
-
Study Design: A randomized, controlled trial involving 20 patients with Fitzpatrick skin types III to V.[1]
-
Procedure:
-
Data Analysis: The frequency of improvement for each lesion type was compared between the two treatments.[1]
Protocol 2: Evaluation of 1.5% Salicylic Acid Cream
-
Objective: To investigate the safety and efficacy of an antioxidant-optimized topical 1.5% Salicylic Acid cream for facial acne.[5]
-
Study Design: An open, baseline-controlled clinical study with 20 patients.[5]
-
Procedure:
-
Data Analysis: The percentage of patients showing improvement and the degree of improvement were recorded.[5]
Signaling Pathways and Experimental Workflows
Mechanism of Action of Salicylic Acid
Salicylic acid is a beta-hydroxy acid (BHA) that functions as a keratolytic, comedolytic, and anti-inflammatory agent.[1][7] Its lipophilic nature allows it to penetrate the pilosebaceous unit.[8]
Caption: Mechanism of action of Salicylic Acid in treating acne.
Experimental Workflow for Comparative Peel Study
The following diagram illustrates the workflow of a typical split-face comparative clinical trial for acne treatments.
Caption: Workflow of a comparative clinical trial for acne treatments.
References
- 1. Trichloroacetic Acid Versus Salicylic Acid in the Treatment of Acne Vulgaris in Dark-Skinned Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and Safety of 25% Trichloroacetic Acid Peel Versus 30% Salicylic Acid Peel in Mild-to-Moderate Acne Vulgaris: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of Supramolecular Salicylic Acid 30% Combined with Intense Pulsed Light Compare to Monotherapy Supramolecular Salicylic Acid 30% in Acne Vulgaris Patients [opendermatologyjournal.com]
- 5. Clinical evidence on the efficacy and safety of an antioxidant optimized 1.5% salicylic acid (SA) cream in the treatment of facial acne: an open, baseline-controlled clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effectiveness of a combination of salicylic acid-based products for the treatment of mild comedonal-papular acne: a multicenter prospective observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Salicylic acid - Wikipedia [en.wikipedia.org]
- 8. clinicaltrials.eu [clinicaltrials.eu]
Safety Operating Guide
Proper Disposal of Tri-Salicylic Acid: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of Tri-Salicylic Acid is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound waste, minimizing environmental impact and workplace hazards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, the following general precautions for salicylic (B10762653) acid and its derivatives should be strictly followed.
Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE to prevent skin and eye contact, and inhalation of dust.[1][2][3]
| Personal Protective Equipment (PPE) | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1][3] |
| Hand Protection | Chemically resistant gloves (e.g., butyl rubber or nitrile).[1] |
| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes.[1][4] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.[3][4] |
Step-by-Step Disposal Procedure
The proper disposal of this compound is contingent on its form (solid or in solution) and local, state, and federal regulations.[2] Under no circumstances should chemical waste be disposed of down the drain or in regular trash without explicit approval from environmental health and safety (EHS) personnel.[5][6]
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is pure, in solution, or mixed with other chemicals.
-
Segregate Waste: Do not mix this compound waste with incompatible materials.[2][7] Store it in a designated hazardous waste accumulation area.[7][8]
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Use a chemically compatible and leak-proof container for waste collection.[5][7] The container should be in good condition and have a secure lid.[7]
-
Properly Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other identifiers required by your institution's EHS department.
Step 3: Neutralization (If Permitted)
In some cases, dilute solutions of acidic waste may be neutralized before disposal. However, this should only be performed if explicitly permitted by your institution's EHS guidelines and local regulations.[2]
-
Consult Regulations: Verify with your EHS department if neutralization is an approved disposal method.[2]
-
Neutralization Protocol: If approved, slowly add a weak base, such as sodium bicarbonate, to the dilute this compound solution while stirring in a well-ventilated area. Monitor the pH until it is within the acceptable range for drain disposal (typically between 5.5 and 10.5).[6]
Step 4: Final Disposal
-
For Non-Hazardous Waste (Post-Neutralization): If neutralization is permitted and has been completed, the neutralized solution may be flushed down the drain with copious amounts of water, as per local regulations.[2][6]
-
For Hazardous Waste: For pure this compound, concentrated solutions, or when neutralization is not permitted, the labeled waste container must be disposed of through your institution's hazardous waste management program.[9][10] Contact your EHS department to arrange for a scheduled pickup.
Experimental Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
- 1. pharmacopoeia.com [pharmacopoeia.com]
- 2. laballey.com [laballey.com]
- 3. media.laballey.com [media.laballey.com]
- 4. fishersci.com [fishersci.com]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. acs.org [acs.org]
- 7. danielshealth.com [danielshealth.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. geneseo.edu [geneseo.edu]
- 10. vumc.org [vumc.org]
Personal protective equipment for handling Tri-Salicylic acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of Tri-Salicylic acid (CAS 85531-17-5), a compound with properties similar to salicylic (B10762653) acid used in research related to inflammation, obesity, diabetes, and cardiovascular disease. Adherence to these procedural steps is critical for minimizing risks and ensuring a safe laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE)
While some suppliers classify this compound as not a hazardous substance or mixture, others indicate it is very toxic to aquatic life with long-lasting effects. Given this discrepancy and its relation to salicylic acid, a cautious approach is warranted. The following table summarizes the recommended personal protective equipment.
| PPE Category | Recommendation | Specifications |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | Conforming to EN166 or OSHA 29 CFR 1910.133 standards. |
| Skin Protection | Chemical-resistant gloves. | Nitrile rubber, minimum thickness 0.11 mm. Inspect gloves prior to use. |
| Laboratory coat. | Standard lab coat to prevent skin contact. | |
| Respiratory Protection | Not required under normal use with adequate ventilation. | If dust is generated, use a NIOSH-approved respirator with a P95 or N95 filter. |
Safe Handling and Storage Protocols
Proper handling and storage are crucial to maintain the integrity of this compound and prevent accidental exposure.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust.
-
Avoid direct contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Protect from light.
Spill and Disposal Procedures
In the event of a spill, immediate and appropriate action is necessary.
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE as outlined in the table above.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not allow the substance to enter drains or waterways, as it may be harmful to aquatic organisms.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Donning, Doffing, and Disposal of PPE
Proper procedure for putting on and taking off PPE is essential to prevent contamination.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
